Linoleyl linolenate
Description
Properties
Molecular Formula |
C36H62O2 |
|---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C36H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20H,3-5,7,9-10,15-16,21-35H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
InChI Key |
WBOOWOSHLDPENH-DYXXURTGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Analysis of Linoleyl Linolenate Precursors: Linoleic and α-Linolenic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct natural sources of the specific ester linoleyl linolenate are not extensively documented in scientific literature, its constituent components, linoleyl alcohol and α-linolenic acid, are derived from linoleic acid and α-linolenic acid, respectively. These two essential fatty acids are abundantly found in a variety of plant-based oils. This technical guide provides a comprehensive overview of the primary natural sources of linoleic and α-linolenic acids, detailed methodologies for their quantification, and insights into their metabolic significance. For the purpose of this guide, the focus will be on the fatty acid precursors, which are of primary interest for research and development in pharmaceuticals and nutritional science.
Natural Sources of Linoleic and α-Linolenic Acids
The concentration of linoleic and α-linolenic acids varies significantly across different plant species and even between cultivars and growing conditions. The following table summarizes the fatty acid composition of several commercially important vegetable oils.
| Oil Source | Scientific Name | Linoleic Acid (% of total fatty acids) | α-Linolenic Acid (% of total fatty acids) |
| Flaxseed Oil | Linum usitatissimum | 14.2% - 15.18%[1][2] | 50% - 70%[3] |
| Chia Seed Oil | Salvia hispanica | - | ~58.25% - 64%[4][5] |
| Sacha Inchi Oil | Plukenetia volubilis | - | ~49% |
| Canola Oil | Brassica napus | 17.8% - 20.24% | ~10% |
| Soybean Oil | Glycine max | 50.9% - 56% | - |
| Walnut Oil | Juglans regia | 50% - 72% | - |
| Hemp Seed Oil | Cannabis sativa | ~54.3% | - |
| Corn Oil | Zea mays | 51.9% - 59.27% | - |
| Sunflower Oil | Helianthus annuus | 20.5% - 71.17% | ~1% |
| Safflower Oil | Carthamus tinctorius | 72% - 78% | - |
| Cottonseed Oil | Gossypium hirsutum | ~54% - 56.35% | - |
| Pumpkin Seed Oil | Cucurbita pepo | 36% - 63% | - |
| Sesame Oil | Sesamum indicum | ~45% | - |
| Evening Primrose Oil | Oenothera biennis | 65% - 80% | - |
| Grape Seed Oil | Vitis vinifera | ~70% | - |
| Rice Bran Oil | Oryza sativa | ~39% | - |
| Peanut Oil | Arachis hypogaea | 19.6% - 31% | - |
| Olive Oil | Olea europaea | 7% - 8.4% | - |
Note: The values presented are approximate and can vary based on the specific cultivar, extraction method, and analytical technique used.
Experimental Protocols
The accurate quantification of linoleic and α-linolenic acids in vegetable oils is crucial for quality control, nutritional labeling, and research purposes. Gas chromatography (GC) is a widely used and robust method for this analysis.
Protocol: Quantification of Fatty Acids in Vegetable Oils by Gas Chromatography (GC)
1. Principle:
This method involves the conversion of fatty acids present in the triglycerides of the oil sample into their volatile fatty acid methyl esters (FAMEs) through a process called transesterification. The resulting FAMEs are then separated, identified, and quantified using a gas chromatograph equipped with a flame ionization detector (FID).
2. Materials and Reagents:
-
Vegetable oil sample
-
Hexane (B92381) (GC grade)
-
2M Methanolic potassium hydroxide (B78521) (KOH)
-
Internal standard (e.g., methyl heptadecanoate)
-
FAME standard mixture (for identification and calibration)
-
Sodium sulfate (B86663) (anhydrous)
-
Vials with PTFE-lined caps
-
Pasteur pipettes
3. Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for FAMEs analysis (e.g., a fused silica (B1680970) capillary column coated with a polar stationary phase like biscyanopropyl polysiloxane)
-
Autosampler (optional)
-
Data acquisition and processing software
4. Sample Preparation (Transesterification):
-
Weigh approximately 25 mg of the oil sample into a screw-capped test tube.
-
Add 1.5 mL of hexane and vortex to dissolve the oil.
-
Add a known concentration of the internal standard.
-
Add 1 mL of 2M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
The sample is now ready for GC analysis.
5. GC-FID Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp rate: 10°C/minute to 180°C
-
Ramp rate: 5°C/minute to 240°C, hold for 10 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Detector Temperature: 280°C
6. Data Analysis:
-
Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the FAME standard mixture.
-
Calculate the area of each peak.
-
The concentration of each fatty acid is calculated relative to the internal standard and expressed as a percentage of the total fatty acids.
Visualizations
Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for the quantification of fatty acids in vegetable oils.
Metabolic Pathway of Linoleic and α-Linolenic Acids
Caption: Biosynthesis of eicosanoids from omega-6 and omega-3 fatty acids.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vegetable oils rich in alpha linolenic acid increment hepatic n-3 LCPUFA, modulating the fatty acid metabolism and antioxidant response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Wax Esters for Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1] Found ubiquitously in nature, they serve diverse biological functions, from energy storage in marine organisms to forming protective, water-repellent coatings on plant leaves and insect cuticles. In the pharmaceutical and drug development sectors, wax esters are of significant interest due to their unique physicochemical properties, biocompatibility, and biodegradability.[1] They are increasingly utilized as excipients in a variety of drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to modulate drug release, enhance stability, and improve bioavailability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of wax esters, detailed experimental protocols for their analysis, and insights into their metabolic pathways.
Core Physicochemical Properties of Wax Esters
The physicochemical properties of wax esters are largely dictated by the chain lengths and degree of unsaturation of their constituent fatty acid and fatty alcohol moieties, as well as the position of the ester bond.[2][3] These structural variations give rise to a wide range of melting points, solubilities, and viscosities, making them highly versatile for various applications.
Melting Point
The melting point of a wax ester is a critical parameter influencing its solid-state properties and, consequently, its application in drug delivery systems. Saturated wax esters with longer carbon chains exhibit higher melting points and are typically solid at room temperature, while unsaturated wax esters have lower melting points and may be liquid.
Several factors influence the melting temperature (Tm) of wax esters:
-
Total Chain Length: The Tm generally increases with the total number of carbon atoms in the molecule. For saturated wax esters, each additional carbon atom can increase the Tm by 1-2°C.
-
Unsaturation: The presence of double bonds significantly lowers the melting point. For instance, the introduction of a single cis-9 double bond in a C18-C18 wax ester can reduce the Tm by approximately 30°C.
-
Ester Bond Position: For a given total chain length, symmetrical wax esters (where the fatty acid and fatty alcohol have similar chain lengths) tend to have the highest melting points. Moving the ester bond towards either end of the molecule can decrease the Tm by 1-5°C.
-
Branching: Wax esters of secondary alcohols have a T-shaped geometry, which disrupts crystal packing and leads to significantly lower melting points compared to their linear isomers.
Table 1: Melting Points of Selected Saturated Wax Esters
| Wax Ester (Fatty Alcohol - Fatty Acid) | Total Carbons | Melting Point (°C) |
|---|---|---|
| Dodecyl Myristate (C12:0 - C14:0) | 26 | ~38 |
| Palmityl Palmitate (C16:0 - C16:0) | 32 | 56-60 |
| Stearyl Stearate (C18:0 - C18:0) | 36 | 61 |
| Arachidyl Stearate (C20:0 - C18:0) | 38 | 65-68 |
| Behenyl Stearate (C22:0 - C18:0) | 40 | 70-73 |
| Behenyl Behenate (C22:0 - C22:0) | 44 | 73-76 |
| Tetracosanyl Tetracosanate (C24:0 - C24:0) | 48 | >75 |
Data sourced from multiple references, including.
Solubility
Wax esters are highly nonpolar molecules and are therefore generally insoluble in water but soluble in a range of organic solvents. Their solubility is influenced by the chain length and the presence of functional groups. They are typically soluble in aromatic solvents, chloroform, ethers, esters, and ketones. The solubility of wax esters in solvents like ethanol (B145695) is temperature-dependent, with solubility increasing at higher temperatures. This property is crucial for extraction, purification, and formulation processes.
Viscosity
The viscosity of molten wax esters is an important parameter in the manufacturing of various pharmaceutical formulations, particularly for processes involving melting and homogenization. Viscosity is influenced by molecular weight and the presence of interactive functional groups. For instance, glycerin ester wax is more viscous than other waxes of comparable molecular size due to the presence of free hydroxyl groups that increase intermolecular interactions.
Metabolic Pathways of Wax Esters
Understanding the biosynthesis and catabolism of wax esters is essential for their potential biotechnological production and for comprehending their fate in biological systems.
Biosynthesis of Wax Esters
The biosynthesis of wax esters is a two-step enzymatic process. First, a long-chain fatty acyl-CoA is reduced to a corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR). Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester.
Figure 1: Simplified pathway of wax ester biosynthesis.
Catabolism of Wax Esters
The breakdown of wax esters is primarily carried out by lipases and carboxylesterases, which hydrolyze the ester bond to release the constituent fatty acid and fatty alcohol. In some organisms, wax ester fermentation can occur under anaerobic conditions, where storage polysaccharides are converted into wax esters as an energy-yielding process.
Figure 2: General pathway for the catabolism of wax esters.
Experimental Protocols
Accurate characterization of wax esters is crucial for quality control and formulation development. The following are detailed protocols for common analytical techniques.
Determination of Melting Point
The melting point of waxes can be determined using various methods, including the open capillary tube method and differential scanning calorimetry (DSC).
Open Capillary Tube Method (USP <741> Class II)
-
Carefully melt the wax sample at the lowest possible temperature.
-
Draw the molten wax into an open-ended capillary tube to a depth of approximately 10 mm.
-
Cool the charged tube at 10°C or lower for 24 hours, or in contact with ice for at least 2 hours.
-
Attach the capillary tube to a thermometer.
-
Immerse the assembly in a water bath at room temperature.
-
Heat the bath at a constant rate.
-
The temperature at which the wax rises in the capillary tube is recorded as the melting point.
Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
High-temperature GC-MS is a powerful technique for the direct analysis of intact wax esters.
Protocol for High-Temperature GC-MS
-
Sample Preparation: Dissolve the wax ester sample in a suitable solvent such as hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped for high-temperature analysis.
-
Column: A high-temperature capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Mass Spectrometer: Capable of detecting a wide mass range.
-
-
GC-MS Conditions:
-
Injector Temperature: 390°C.
-
Detector Temperature: 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 240°C at 15°C/min.
-
Ramp to 390°C at 8°C/min.
-
Hold at 390°C for 6 minutes.
-
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50–920.
-
-
Data Analysis: Identify individual wax esters by comparing their retention times and mass spectra with those of known standards or library data. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve.
Figure 3: Experimental workflow for the analysis of wax esters by GC-MS.
Application in Drug Delivery: Preparation of Nanostructured Lipid Carriers (NLCs)
Wax esters are commonly used as solid lipids in the formulation of NLCs to achieve controlled drug release.
Protocol for NLC Preparation by Hot Homogenization
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., beeswax, carnauba wax) by heating it to 5-10°C above its melting point.
-
Add the liquid lipid (e.g., oleic acid) and the lipophilic drug to the molten solid lipid.
-
Stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring to form a pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to form the NLC dispersion.
-
-
Cooling and Solidification:
-
Allow the nanoemulsion to cool down to room temperature, leading to the solidification of the lipid matrix and the formation of NLCs.
-
Figure 4: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs).
Conclusion
The diverse physicochemical properties of wax esters, driven by their structural variability, make them highly valuable materials for researchers, scientists, and drug development professionals. Their biocompatibility and ability to be formulated into advanced drug delivery systems like SLNs and NLCs offer significant potential for improving therapeutic outcomes. A thorough understanding of their properties, coupled with robust analytical methodologies, is essential for harnessing their full potential in pharmaceutical applications.
References
Linoleyl linolenate role in plant metabolism
An In-depth Technical Guide on the Role of Linolenoyl-Containing Esters in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenic acid, an essential polyunsaturated fatty acid, is a cornerstone of plant lipid metabolism, playing multifaceted roles in energy storage, membrane structure, and as a precursor to potent signaling molecules. This technical guide provides a comprehensive overview of the metabolism of linolenyl-containing esters, primarily focusing on triacylglycerols, galactolipids, and phospholipids. It delves into their biosynthesis, degradation, and their pivotal function in plant development and stress responses, particularly through the jasmonic acid signaling pathway. This document summarizes quantitative data on fatty acid composition under stress, details relevant experimental protocols, and provides visual representations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the field.
Introduction
In the intricate web of plant biochemistry, lipids are central players, and among them, esters containing linolenic acid (18:3) are of paramount importance. While the term "linoleyl linolenate" specifically refers to the ester formed from linoleyl alcohol and linolenic acid, in the context of plant metabolism, it is more pertinent to consider the broader class of linolenoyl-containing esters. These include triacylglycerols (TAGs), the primary form of energy storage in seeds; galactolipids (monogalactosyldiacylglycerol, MGDG, and digalactosyldiacylglycerol, DGDG), the most abundant lipids in photosynthetic membranes; and phospholipids, which are crucial components of all cellular membranes.[1][2][3] The linolenoyl moieties within these esters are not static components but are dynamically metabolized, contributing to membrane fluidity, energy reserves, and the production of signaling molecules that orchestrate plant growth, development, and responses to environmental challenges.[4][5]
Biosynthesis of Linolenoyl-Containing Esters
The journey of linolenic acid in plants begins with its synthesis from oleic acid (18:1) through a series of desaturation steps. This process occurs in both the endoplasmic reticulum (ER) and the plastids, involving a suite of fatty acid desaturase (FAD) enzymes.
-
From Oleic Acid to Linoleic Acid: The first desaturation is the conversion of oleic acid to linoleic acid (18:2), catalyzed by ω-6 desaturases. In the ER, this step is primarily mediated by FAD2, while in the plastid, FAD6 is the key enzyme.
-
From Linoleic Acid to α-Linolenic Acid: The final step is the desaturation of linoleic acid to α-linolenic acid (18:3), carried out by ω-3 desaturases. FAD3 is the primary enzyme in the ER, whereas FAD7 and FAD8 function in the plastid.
Once synthesized, linolenic acid is incorporated into various lipid backbones to form esters:
-
Triacylglycerols (TAGs): In the Kennedy pathway, glycerol-3-phosphate is sequentially acylated to form phosphatidic acid (PA). Following dephosphorylation to diacylglycerol (DAG), the final acylation to TAG is catalyzed by diacylglycerol acyltransferase (DGAT) or phospholipid:diacylglycerol acyltransferase (PDAT). TAGs rich in linolenic acid are predominantly found in the seeds of certain plant species, serving as a dense energy reserve for germination and early seedling growth.
-
Galactolipids: These lipids are hallmarks of chloroplast membranes. The biosynthesis of MGDG and DGDG occurs in the inner and outer envelope membranes of the plastids and is crucial for the proper functioning of the photosynthetic machinery.
-
Phospholipids: Linolenic acid is also a major component of various phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential for the structure and function of all cellular membranes.
Visualizing the Biosynthesis Pathway
Caption: Biosynthesis of linolenoyl-containing esters in plastids and the ER.
Degradation and Mobilization
The breakdown of linolenoyl-containing esters is a tightly regulated process that releases free linolenic acid for various metabolic fates.
-
Triacylglycerol Lipolysis: During seed germination, stored TAGs are hydrolyzed by lipases to release fatty acids and glycerol. The fatty acids then undergo β-oxidation in the peroxisomes to provide energy and carbon skeletons for the growing seedling.
-
Galactolipid and Phospholipid Hydrolysis: In response to various stimuli, such as wounding or pathogen attack, linolenic acid is released from membrane lipids by the action of phospholipases and galactolipases. This release is a critical initiating step for the synthesis of oxylipin signaling molecules. Specifically, monogalactosyldiacylglycerol (B12364196) has been identified as a primary source of trienoic acids for the formation of short-chain aldehydes upon wounding.
Role in Plant Stress Responses and Signaling
Linolenic acid released from its esterified forms is the precursor to a large family of bioactive compounds known as oxylipins, with jasmonic acid (JA) and its derivatives being the most well-characterized.
The biosynthesis of JA begins with the oxygenation of free linolenic acid by lipoxygenase (LOX) enzymes. This initiates a cascade of enzymatic reactions that ultimately lead to the formation of JA in the peroxisome. JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central regulators of a wide array of plant defense responses against herbivores and necrotrophic pathogens, as well as being involved in developmental processes such as pollen maturation and senescence.
The Jasmonic Acid Signaling Pathway
Caption: Simplified Jasmonic Acid (JA) signaling pathway.
Quantitative Data on Linolenic Acid Content
The relative abundance of linolenic acid in plant tissues can vary significantly depending on the species, tissue type, and environmental conditions. The following tables summarize findings from studies on the fatty acid composition in wheat under drought stress and in various medicinal plants.
Table 1: Fatty Acid Composition (%) in Wheat Under Control and Drought Stress Conditions
| Fatty Acid | Control (%) | Drought Stress (%) |
| Palmitic acid (16:0) | 33.71 | 39.91 |
| Oleic acid (18:1) | 0.95 | 2.11 |
| Linoleic acid (18:2) | 7.52 | 6.85 |
| Linolenic acid (18:3) | 55.23 | 51.18 |
| Data adapted from a study on wheat, showing a decrease in linolenic acid under drought stress. |
Table 2: Linolenic Acid Content in Different Tissues of Selected Medicinal Plants
| Plant Species | Tissue | Linolenic Acid (%) |
| Thymus capitatus | Leaves | 51.74 |
| Lavandula intermedia | Stems | 10.08 - 69.55 (range across replications) |
| Satureja hortensis | Flowers | 10.08 - 69.55 (range across replications) |
| Ocimum basilicum | Seeds | 10.08 - 69.55 (range across replications) |
| Data adapted from a study on the fatty acid composition of various medicinal plants. |
Table 3: Changes in Linoleic and α-Linolenic Acid Content in Camellia oleifera Seeds with Ethephon Treatment
| Treatment | Linoleic Acid Increase (%) | α-Linolenic Acid Increase (%) |
| ETH1 (0.5 g/L) | 13.6 | 14.3 |
| ETH2 (1.0 g/L) | 15.5 | 19.1 |
| ETH3 (1.5 g/L) | 18.0 | 19.1 |
| Data adapted from a study on the effect of pre-harvest ethylene (B1197577) treatment on fatty acid accumulation in Camellia oleifera. |
Experimental Protocols
Accurate quantification of linolenoyl-containing esters and their constituent fatty acids is crucial for research in this field. The following is a generalized workflow for the analysis of fatty acids from plant tissues using gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
This protocol describes the extraction of total lipids and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
0.9% NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
2.5% H₂SO₄ in methanol (v/v)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Homogenization: Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in a chloroform:methanol mixture (1:2, v/v). Add a known amount of internal standard.
-
Lipid Extraction: Add chloroform and 0.9% NaCl solution to the homogenate to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Dry the chloroform extract under a stream of nitrogen gas.
-
Transmethylation: Add 2.5% H₂SO₄ in methanol to the dried lipid extract. Heat at 80°C for 1-2 hours.
-
FAME Extraction: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Final Preparation: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp to 200°C at 4°C/min
-
Ramp to 230°C at 2°C/min, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Splitless
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for fatty acid analysis in plant tissues.
Conclusion and Future Perspectives
The metabolism of linolenoyl-containing esters is a dynamic and highly regulated process that is integral to plant life. From serving as fundamental building blocks of membranes and energy stores to acting as precursors for potent signaling molecules, these lipids are at the nexus of plant growth, development, and adaptation. The jasmonic acid pathway, originating from the release of linolenic acid from its esterified forms, stands out as a critical signaling cascade in plant defense and has implications for crop protection and improvement.
For researchers in drug development, understanding the biosynthesis and metabolism of these compounds in plants can offer insights into novel enzymatic targets and bioactive molecules. The oxylipin pathway, in particular, produces a vast array of compounds with diverse biological activities that remain to be fully explored.
Future research will likely focus on elucidating the intricate regulatory networks that control the flux of linolenic acid through different metabolic pathways. Advances in lipidomics and mass spectrometry imaging will enable a more precise understanding of the spatial and temporal distribution of different linolenoyl-containing lipid species within cells and tissues. This knowledge will be instrumental in developing strategies to enhance plant resilience to environmental stress and to engineer plants for the production of valuable fatty acids for nutritional and industrial applications.
References
- 1. The digestion of galactolipids and its ubiquitous function in Nature for the uptake of the essential α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Triacylglycerol in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Drought and heat stress mediated activation of lipid signaling in plants: a critical review [frontiersin.org]
- 5. foodandscientificreports.com [foodandscientificreports.com]
The Essential Duo: A Technical History of Linoleic and Linolenic Acids
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Core Biological Significance of Essential Fatty Acids.
This technical guide delves into the seminal discoveries and historical progression of our understanding of linoleic and linolenic acids. From their initial isolation to the elucidation of their indispensable roles in mammalian physiology, this document provides a comprehensive overview for professionals in the fields of life sciences and drug development. It details the key experiments, methodologies, and the evolution of scientific thought that cemented the status of these molecules as essential nutrients.
Early Discoveries and the Dawn of Essentiality
The journey to understanding linoleic and linolenic acids began in the 19th century with their initial isolation from natural sources. However, it was the pioneering work of George and Mildred Burr in the late 1920s and early 1930s that revolutionized the field of nutrition by introducing the concept of "essential fatty acids."
Initial Isolation and Characterization
Linoleic acid was first isolated from linseed oil in 1844 by F. Sacc.[1] Later, in 1887, the Austrian chemist Karl Hazura discovered and named linolenic acid.[2] For decades, fats were primarily considered a source of calories, interchangeable with carbohydrates.[3] The unique biological importance of specific fatty acids remained unknown.
The Groundbreaking Experiments of Burr and Burr
In a series of meticulously designed experiments, George and Mildred Burr challenged the prevailing view of dietary fats. Their work, published in the Journal of Biological Chemistry in 1929 and 1930, demonstrated that certain fatty acids are vital for health and cannot be synthesized by the body.[3][4]
Their key experimental protocol involved feeding rats a specially formulated fat-free diet. This diet was composed of highly purified sucrose (B13894) and casein, supplemented with essential salts and vitamins, to eliminate any confounding variables from trace lipids.
The rats on this fat-free diet developed a severe deficiency syndrome characterized by:
-
Scaly skin and dermatitis
-
Necrosis of the tail
-
Growth retardation
-
Kidney damage
-
Increased water consumption
-
Irregular ovulation in females and sterility in males
Quantitative Data from Early Studies
| Dietary Group | Key Dietary Components | Observed Effects on Rats | Reference |
| Fat-Free Diet | Purified Sucrose, Casein, Salts, Vitamins | Development of severe deficiency syndrome: scaly skin, tail necrosis, growth retardation, kidney damage, eventual death. | Burr and Burr, 1929 |
| Saturated Fat Supplementation | Fat-Free Diet + Saturated Fatty Acids | No improvement in deficiency symptoms. | Burr and Burr, 1930 |
| Linoleic Acid Supplementation | Fat-Free Diet + Linoleic Acid | Reversal of deficiency symptoms, restoration of growth and healthy skin. | Burr and Burr, 1930 |
| Linolenic Acid Supplementation | Fat-Free Diet + Linolenic Acid | Also effective in curing the deficiency syndrome. | Burr and Burr, 1930 |
| Fatty Acid Supplement | Relative Curative Potency (Qualitative) | Reference |
| Linoleic Acid | Highly effective in resolving all deficiency symptoms. | Burr and Burr, 1930 |
| Linolenic Acid | Also effective, though some later studies suggested it was less potent than linoleic acid for certain symptoms. | Burr and Burr, 1930 |
| Arachidonic Acid | Later discovered to be synthesized from linoleic acid and also effective in alleviating deficiency symptoms. |
Experimental Protocols
The methodologies employed in the early research of essential fatty acids laid the groundwork for modern nutritional science. Below are detailed descriptions of the key experimental protocols.
Induction of Essential Fatty Acid Deficiency in Rats (Burr and Burr, 1929)
-
Animal Model: Albino rats were used as the primary model organism.
-
Diet Composition:
-
Basal Diet: A highly purified, fat-free diet consisting of:
-
Sucrose (recrystallized from alcohol)
-
Casein (purified)
-
A salt mixture (e.g., Osborne and Mendel salt mixture)
-
Vitamins (initially, sources known to be fat-free, such as vitamin B extracts from yeast).
-
-
-
Housing: Rats were housed in individual cages to prevent coprophagy and allow for precise monitoring of food intake and health.
-
Experimental Procedure:
-
Weanling rats were placed on the strict fat-free diet.
-
Control groups received the same diet supplemented with known fats.
-
The animals were monitored daily for changes in weight, skin condition, and overall health.
-
Deficiency symptoms were expected to appear within a few weeks to months.
-
-
Endpoint Measurement:
-
Observation and documentation of deficiency symptoms (dermatitis, tail necrosis, etc.).
-
Regular measurement of body weight.
-
Post-mortem examination to assess organ damage.
-
Historical Methods for Fatty Acid Isolation and Identification
Prior to modern chromatographic techniques, the isolation and identification of fatty acids were laborious processes.
-
Saponification and Extraction:
-
The source oil or fat was saponified (hydrolyzed with an alkali) to break the ester bonds and release the free fatty acids as soaps.
-
The unsaponifiable matter was removed by extraction with a nonpolar solvent.
-
The fatty acids were then liberated from the soap solution by acidification.
-
-
Crystallization:
-
The mixture of fatty acids was dissolved in a solvent.
-
The solution was cooled to specific temperatures to induce the crystallization of different fatty acids based on their melting points. Saturated fatty acids, having higher melting points, would crystallize first.
-
-
Lead-Salt Precipitation: This method was used to separate saturated from unsaturated fatty acids. The lead salts of saturated fatty acids are less soluble in alcohol than those of unsaturated fatty acids.
-
Bromination: The number of double bonds in unsaturated fatty acids was determined by reacting them with bromine and measuring the amount of bromine consumed.
Signaling Pathways and Experimental Workflows
The discovery of essential fatty acids opened the door to understanding their complex roles in cellular signaling. Linoleic and linolenic acids are precursors to a vast array of signaling molecules that regulate inflammation, immunity, and many other physiological processes.
Metabolic Pathways of Linoleic and Linolenic Acids
Linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) are the parent compounds for two distinct families of long-chain polyunsaturated fatty acids (LC-PUFAs). These pathways involve a series of desaturation (addition of double bonds) and elongation (addition of carbon atoms) reactions.
Caption: Metabolic pathway of linoleic acid to arachidonic acid and eicosanoids.
Caption: Metabolic pathway of alpha-linolenic acid to EPA, DHA, and resolvins.
Experimental Workflow for Elucidating Fatty Acid Metabolism
The elucidation of these metabolic pathways has been made possible through a combination of in vivo and in vitro experimental approaches.
Caption: Experimental workflow for studying fatty acid metabolism.
Conclusion
The discovery of linoleic and linolenic acids as essential nutrients marked a paradigm shift in our understanding of the role of dietary fats in health and disease. The pioneering work of Burr and Burr, followed by decades of research into the metabolism and signaling functions of these fatty acids and their derivatives, has laid a robust foundation for modern nutritional science and drug development. A thorough understanding of this history and the experimental methodologies that drove these discoveries is crucial for researchers and scientists working to unravel the complex interplay between diet, metabolism, and human health.
References
- 1. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 2. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Different Proportions of DHA and ARA on Cognitive Development in Infants: A Meta-Analysis [mdpi.com]
- 4. A NEW DEFICIENCY DISEASE PRODUCED BY THE RIGID EXCLUSION OF FAT FROM THE DIET [ouci.dntb.gov.ua]
Linoleyl Linolenate: A Technical Guide to its Potential Therapeutic Effects
Affiliation: Google Research
Abstract
Linoleyl linolenate is an ester composed of linoleic acid (LA), an omega-6 fatty acid, and α-linolenic acid (ALA), an omega-3 fatty acid. While direct research on the therapeutic effects of this compound as a distinct molecule is not currently available in peer-reviewed literature, its potential biological activities can be inferred from the extensive research conducted on its constituent fatty acids. Upon enzymatic hydrolysis in vivo, this compound would release LA and ALA, both of which are precursors to potent bioactive signaling molecules that modulate inflammation and oxidative stress. This technical guide provides an in-depth overview of the potential therapeutic effects of this compound, based on the well-documented anti-inflammatory and antioxidant properties of its constituent fatty acids. We will explore the underlying mechanisms of action, including the modulation of key signaling pathways, and provide detailed experimental protocols for assays relevant to the investigation of these effects.
Introduction
Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a diverse array of signaling molecules that regulate numerous physiological processes. Linoleic acid (LA) and α-linolenic acid (ALA) are essential fatty acids, meaning they cannot be synthesized by the human body and must be obtained through diet. The esterification of these two fatty acids to form this compound presents a novel molecule with potential therapeutic applications. The increased lipophilicity of such an ester could influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially offering advantages as a prodrug for the simultaneous delivery of both omega-3 and omega-6 fatty acids. This guide will synthesize the current understanding of LA and ALA to project the therapeutic potential of this compound.
Potential Therapeutic Effects
The primary therapeutic potential of this compound is attributed to the anti-inflammatory and antioxidant activities of its constituent fatty acids.
Anti-inflammatory Effects
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and neurodegenerative conditions. Both LA and ALA are metabolized to produce signaling molecules with opposing effects on inflammation. While LA can be converted to the pro-inflammatory arachidonic acid (AA), it is also a precursor for anti-inflammatory lipid mediators. ALA is the parent compound of the omega-3 family, which is generally recognized for its anti-inflammatory properties through conversion to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These omega-3 PUFAs compete with AA for the same enzymes (cyclooxygenases and lipoxygenases), leading to the production of less potent pro-inflammatory eicosanoids and specialized pro-resolving mediators (SPMs) that actively resolve inflammation.
Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and the pathogenesis of numerous diseases. While PUFAs themselves can be susceptible to oxidation, certain studies suggest that LA and its derivatives possess antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms.
Mechanisms of Action
The therapeutic effects of LA and ALA are mediated through their influence on key signaling pathways that regulate gene expression and cellular responses to inflammatory and oxidative stimuli.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Both LA and ALA have been shown to modulate NF-κB activity. ALA and its derivatives, in particular, can suppress the activation of NF-κB, thereby reducing the expression of inflammatory genes.
Involvement of PI3K/Akt and ERK1/2 Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways are critical signaling cascades involved in cell survival, proliferation, and inflammation. Evidence suggests that LA can induce pro-inflammatory events in certain cell types via the activation of PI3K/Akt and ERK1/2 signaling, leading to NF-κB activation. Conversely, some studies indicate that derivatives of LA and ALA can exert anti-inflammatory effects by modulating these pathways.
Quantitative Data on Therapeutic Effects
The following tables summarize quantitative data from studies on the anti-inflammatory effects of linoleic acid and its derivatives. It is important to note that these data are not from studies on this compound itself but on its constituent or related molecules.
Table 1: Effect of Linoleic Acid and its Derivatives on Cytokine Production in RAW 264.7 Macrophages
| Compound | Concentration | Stimulus | Cytokine | Inhibition (%) | Reference |
| 13-LAHLA | 10 µM | LPS | IL-6 | ~40% | [1] |
| 13-LAHLA | 10 µM | LPS | IL-1β | ~50% | [1] |
| 9-PAHSA | 10 µM | LPS | IL-6 | ~25% | [1] |
| 9-PAHSA | 10 µM | LPS | IL-1β | ~30% | [1] |
LPS: Lipopolysaccharide; 13-LAHLA: 13-Linoleoyl-hydroxy-linoleic acid; 9-PAHSA: 9-Palmitoyl-hydroxy-stearic acid.
Table 2: In Vivo Anti-inflammatory Activity of N-linoleoylglycine
| Compound | Dose (mg/kg, p.o.) | Model | Effect | Reference |
| N-linoleoylglycine | 0.3 | Mouse Peritonitis | Reduction in leukocyte migration |
Signaling Pathways and Experimental Workflows
Visualizing Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by the hydrolysis products of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the anti-inflammatory effects of a test compound like this compound.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytokine Production Assay:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Antioxidant Activity Assays
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Objective: To assess the ability of this compound to inhibit lipid peroxidation.
Materials:
-
β-carotene
-
Linoleic acid
-
Tween 40
-
Oxygenated water
-
This compound (test compound)
-
Butylated hydroxytoluene (BHT) (positive control)
Procedure:
-
Prepare a β-carotene solution (0.5 mg in 1 mL of chloroform).
-
In a round-bottom flask, mix 1 mL of the β-carotene solution, 25 µL of linoleic acid, and 200 mg of Tween 40.
-
Remove the chloroform using a rotary evaporator.
-
Add 100 mL of oxygenated distilled water to the residue and shake vigorously to form an emulsion.
-
Pipette 2.5 mL of the emulsion into test tubes containing 350 µL of the test compound or standard at various concentrations.
-
Incubate the tubes in a water bath at 50°C for 2 hours.
-
Measure the absorbance at 470 nm at the beginning and end of the incubation period.
-
Calculate the antioxidant activity as the percentage of inhibition of β-carotene bleaching.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt and ERK1/2 signaling pathways.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or the appropriate stimulus as described in the anti-inflammatory assay.
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
While direct experimental evidence for the therapeutic effects of this compound is lacking, the extensive body of research on its constituent fatty acids, linoleic acid and α-linolenic acid, provides a strong rationale for its potential anti-inflammatory and antioxidant properties. Upon hydrolysis, this compound would release these essential fatty acids, which can modulate key signaling pathways such as NF-κB, PI3K/Akt, and ERK1/2. The prodrug nature of this compound may offer advantages in terms of bioavailability and targeted delivery. Further research is warranted to synthesize and characterize this compound and to directly evaluate its biological activities in preclinical models. The experimental protocols provided in this guide offer a comprehensive framework for such investigations, which will be crucial for determining the true therapeutic potential of this novel fatty acid ester.
References
Methodological & Application
Synthesis of Linoleyl Linolenate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of linoleyl linolenate, a wax ester of significant interest for research purposes. The methodologies outlined below cover both enzymatic and chemical synthesis routes, offering flexibility based on laboratory capabilities and research needs.
Introduction
This compound is a wax ester composed of linoleic acid and linolenyl alcohol, or linolenic acid and linoleyl alcohol. As a compound derived from two essential fatty acids, it holds potential for investigation in various biological contexts, including inflammation, cell signaling, and lipid metabolism. These protocols provide a foundation for producing high-purity this compound for in vitro and in vivo studies.
Data Presentation: Comparative Synthesis Parameters
The following table summarizes key quantitative data from literature on the synthesis of similar fatty acid esters, providing a baseline for expected outcomes when synthesizing this compound.
| Parameter | Enzymatic Synthesis (Novozym® 435) | Chemical Synthesis (DBSA-catalyzed) |
| Catalyst | Immobilized Candida antarctica lipase (B570770) B | 4-dodecylbenzenesulfonic acid (DBSA) |
| Reactants | Linoleic acid & Linolenyl alcohol | Linoleic acid & Linolenyl alcohol |
| Solvent | Hexane (B92381):2-Butanone (75:25 v/v) or Solvent-free | Solvent-free |
| Temperature | 45-70°C | 60°C |
| Reactant Molar Ratio | Acid:Alcohol from 1:1 to 1:8 | Acid:Alcohol 1:1 to 1:1.2 |
| Reaction Time | 24 - 168 hours | 4 - 8 hours |
| Reported Yield | Up to 99% (for similar esters)[1] | >95% (for phytosterol linoleate)[2] |
| Purity | High, dependent on purification | High, dependent on purification |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym® 435
This protocol describes the lipase-catalyzed esterification of linoleic acid and linolenyl alcohol. The mild reaction conditions favor the preservation of the unsaturated fatty acid and alcohol.
Materials:
-
Linoleic acid (≥98% purity)
-
Linolenyl alcohol (≥98% purity)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Hexane (anhydrous)
-
2-Butanone (anhydrous)
-
Molecular sieves (4 Å), activated
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
-
Round bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round bottom flask, dissolve linoleic acid (1 equivalent) and linolenyl alcohol (1.2 equivalents) in a solvent mixture of hexane:2-butanone (75:25 v/v). The total reactant concentration should be approximately 50-100 mM.
-
Enzyme and Desiccant Addition: Add Novozym® 435 to the reaction mixture at a concentration of 10-20 mg/mL of the reaction volume. To drive the equilibrium towards ester formation by removing the water produced, add activated 4 Å molecular sieves at a concentration of 50-60 mg/mL.[3]
-
Reaction Incubation: Place the flask in a water bath or on a heating mantle set to 50-60°C. Stir the reaction mixture at 150-200 rpm for 48-72 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction is complete, stop the stirring and allow the immobilized enzyme and molecular sieves to settle. Decant the supernatant or filter the mixture to remove the solids.
-
Solvent Evaporation: Remove the solvent from the supernatant using a rotary evaporator under reduced pressure.
-
Purification: Purify the crude this compound by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Characterization: Collect the fractions containing the pure product, pool them, and remove the solvent under vacuum. Characterize the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. High-temperature GC/MS can be used for direct analysis of the wax ester.[4]
Protocol 2: Chemical Synthesis of this compound
This protocol outlines a solvent-free chemical esterification using an acid catalyst, which offers a faster reaction time.
Materials:
-
Linoleic acid (≥98% purity)
-
Linolenyl alcohol (≥98% purity)
-
4-dodecylbenzenesulfonic acid (DBSA)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or Hexane
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round bottom flask
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Mixture: In a round bottom flask, combine linoleic acid (1 equivalent) and linolenyl alcohol (1.1 equivalents).
-
Catalyst Addition: Add 4-dodecylbenzenesulfonic acid (DBSA) as the catalyst, typically at 1-2 mol% relative to the limiting reactant.
-
Reaction: Heat the solvent-free mixture to 60°C with constant stirring. The reaction is typically complete within 4-8 hours.[2]
-
Reaction Quenching: After the reaction is complete (as monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Work-up: Dilute the reaction mixture with diethyl ether or hexane and transfer it to a separatory funnel. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography as described in the enzymatic synthesis protocol.
-
Characterization: Characterize the purified this compound using GC-MS and NMR to confirm its structure and assess its purity.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Linoleyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl linolenate is an ester composed of linoleic acid and α-linolenic acid, both of which are essential polyunsaturated fatty acids (PUFAs). The accurate identification and quantification of this compound and its isomers are crucial in various fields, including nutrition, pharmacology, and drug development, due to their roles in biological processes and as potential biomarkers. This document provides detailed application notes and protocols for the primary analytical techniques used for the identification and characterization of this compound.
Analytical Techniques Overview
The principal methods for the analysis of this compound and other fatty acid esters include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages for the characterization of these molecules. GC provides excellent separation of volatile compounds, HPLC is ideal for isomer separation, MS offers sensitive detection and structural information, and NMR provides unambiguous structure elucidation.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity. For the analysis of non-volatile esters like this compound, derivatization to more volatile fatty acid methyl esters (FAMEs) is a mandatory first step.
Experimental Protocol: GC-FID/MS Analysis of this compound via FAMEs
1. Sample Preparation (Transesterification):
-
Objective: To convert the fatty acids within the lipid sample into their corresponding volatile methyl esters (FAMEs).
-
Reagents:
-
Methanolic HCl (2 M) or 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol).
-
n-Heptane or n-Hexane.
-
Saturated Sodium Chloride solution.
-
-
Procedure:
-
Accurately weigh approximately 25 mg of the oil sample containing this compound into a screw-cap glass tube.
-
Add 2 mL of 2 M methanolic HCl or 14% BF₃-Methanol reagent.
-
Cap the tube tightly and heat at 80-100°C for 20-60 minutes.[1][2]
-
Cool the tube to room temperature.
-
Add 2 mL of n-heptane (or n-hexane) and 2 mL of saturated sodium chloride solution to the tube.
-
Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the organic layer.
-
Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
2. GC-FID/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.
-
Column: A polar capillary column is recommended for FAME analysis, such as a DB-23, HP-88, or a cyanopropyl-based column (e.g., DB-225).[3] Column dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are typical.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector: Split/splitless injector at 250°C with a split ratio of 10:1 to 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Final hold: 5 minutes at 240°C.[1]
-
-
FID Conditions: Detector temperature at 250°C.
-
MS Conditions (for GC-MS):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Presentation: Quantitative GC Analysis of Fatty Acids in Vegetable Oils
The following table summarizes the typical fatty acid composition of walnut and coconut oils, as determined by GC analysis. This illustrates the type of quantitative data obtainable with this method.
| Fatty Acid | Walnut Oil (%)[4] | Coconut Oil (%)[4] |
| Caproic Acid (C6:0) | - | 0.5 |
| Caprylic Acid (C8:0) | - | 7.8 |
| Capric Acid (C10:0) | - | 6.7 |
| Lauric Acid (C12:0) | - | 44.6 |
| Myristic Acid (C14:0) | - | 20.4 |
| Palmitic Acid (C16:0) | 6.3 | 9.8 |
| Stearic Acid (C18:0) | 3.0 | 3.5 |
| Oleic Acid (C18:1) | 24.2 | 6.5 |
| Linoleic Acid (C18:2) | 54.8 | 2.1 |
| α-Linolenic Acid (C18:3) | 8.5 | - |
Experimental Workflow: GC Analysis of this compound
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of fatty acids and their esters, particularly for the separation of geometric (cis/trans) and positional isomers, which can be challenging by GC.[5]
Experimental Protocol: HPLC Analysis of this compound
-
Objective: To separate and quantify this compound isomers.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: A silver ion (Ag+) column or a cholesterol-based column (e.g., COSMOSIL Cholester) is effective for isomer separation.[5] A C18 column can also be used for general separation.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724):methanol:acetic acid (85:5:10, v/v/v) can be used.[6] For silver ion chromatography, a non-polar mobile phase like hexane (B92381) with a small percentage of a more polar solvent like acetonitrile is common.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm.[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: The oil sample can be dissolved in the mobile phase or a compatible solvent like acetonitrile.
Data Presentation: HPLC Separation Parameters
| Parameter | Value |
| Column | COSMOSIL Cholester, 4.6 mm I.D. x 150 mm |
| Mobile Phase | 0.05% TFA in 90% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Column Temperature | 30°C |
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with a separation technique like GC (GC-MS) or LC (LC-MS), is indispensable for the definitive identification of this compound. It provides molecular weight information and fragmentation patterns that are unique to the molecule's structure.
Experimental Protocol: GC-MS for Double Bond Localization
Tandem mass spectrometry (MS/MS) techniques, such as covalent adduct chemical ionization (CACI-MS/MS), can be used to determine the position of double bonds in the fatty acid chains.
-
Objective: To identify the specific isomers of this compound by localizing the double bonds.
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled with a GC.
-
Derivatization: FAMEs are prepared as described in the GC protocol.
-
Chemical Ionization (CI) Reagent: Acetonitrile is used to form covalent adducts with the double bonds.[7]
-
MS/MS Analysis:
-
The [M+54]+ adduct ion (where M is the mass of the FAME) is selected in the first mass analyzer.
-
The selected ion is subjected to collision-induced dissociation (CID).
-
The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is diagnostic of the original double bond positions.[8]
-
Data Presentation: Diagnostic Ions in CACI-MS/MS
For an 18-carbon fatty acid methyl ester with three double bonds (like linolenate), CACI-MS/MS will produce characteristic fragment ions that allow for the determination of the double bond positions. For example, for alpha-linolenic acid (18:3n-3) and gamma-linolenic acid (18:3n-6), the omega (ω) diagnostic ions are m/z 148 and m/z 190, respectively.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about this compound without the need for derivatization.[9] Both ¹H and ¹³C NMR are used for complete structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Objective: To obtain detailed structural information, including the confirmation of the ester linkage and the positions of the double bonds.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
For more detailed analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Presentation: Characteristic NMR Chemical Shifts for Linolenate
The following table provides typical chemical shift ranges for key protons and carbons in a linolenate moiety.
| Group | ¹H Chemical Shift (ppm)[9] | ¹³C Chemical Shift (ppm) |
| Olefinic Protons (-CH=CH-) | 5.20 - 6.40 | 127 - 132 |
| Glycerol Moiety Protons | 3.70 - 5.10 | - |
| Allylic Protons (=CH-CH₂-=) | 2.60 - 3.05 | ~25.6 |
| α-CH₂ Protons (-CH₂-COO-) | 2.30 - 2.50 | ~34.0 |
| Terminal Methyl Protons (-CH₃) | 0.86 - 0.98 | ~14.0 |
Signaling Pathways Involving this compound Components
This compound is hydrolyzed into its constituent fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid). These fatty acids are precursors to a variety of signaling molecules, primarily eicosanoids, which play crucial roles in inflammation and other physiological processes.[10][11] They can also modulate other signaling pathways and gene expression.
Metabolism and Signaling of Linoleic and α-Linolenic Acid
This diagram illustrates that upon release from membrane phospholipids by phospholipase A₂, linoleic acid is converted to arachidonic acid, the precursor for pro-inflammatory eicosanoids. Conversely, α-linolenic acid is converted to EPA and DHA, which give rise to anti-inflammatory eicosanoids. These fatty acids also influence gene expression by modulating the activity of transcription factors like PPARs, SREBPs, and NF-κB.[1]
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach. GC and HPLC are fundamental for separation and quantification, with GC-MS being the workhorse for routine identification. For detailed structural elucidation, particularly for distinguishing isomers, advanced techniques such as CACI-MS/MS and high-field NMR are indispensable. Understanding the analytical characteristics of this compound and its metabolic products is essential for researchers in drug development and life sciences to elucidate its biological functions and therapeutic potential.
References
- 1. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US20210155640A1 - Linoleic acid derivatives, pharmaceutical composition or food composition comprising said linoleic acid derivatives, and their uses - Google Patents [patents.google.com]
- 6. Eicosanoid - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 10. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 11. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters, composed of long-chain fatty acids and long-chain fatty alcohols, are a diverse class of neutral lipids found in various natural sources, including plants, insects, and marine organisms.[1] Their analysis is crucial in numerous fields, including the quality control of cosmetics, the formulation of pharmaceuticals, food science, and biomedical research.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of wax esters. This application note provides a detailed protocol for the analysis of wax esters using GC-MS, with a focus on high-temperature GC for the analysis of intact high molecular weight compounds.[3][4]
Principle of Analysis
GC-MS separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio.[5] For wax ester analysis, high-temperature GC (HTGC) is often employed to overcome the low volatility of these long-chain molecules, allowing for their analysis without the need for chemical derivatization.[2][4] The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the wax esters based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a unique mass spectrum for identification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[2] The primary goal is to extract the wax esters from the sample matrix and dissolve them in a suitable solvent.
Materials:
-
Hexane (B92381) (or Toluene, Ethanol)
-
Solid Phase Extraction (SPE) cartridges (if cleanup is required)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
Protocol for Solid Samples (e.g., plant material, waxes):
-
Weigh 10-50 mg of the homogenized sample into a glass vial.
-
Add 2 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any solid debris.
-
Carefully transfer the supernatant containing the dissolved wax esters to a clean vial for GC-MS analysis.
Protocol for Liquid Samples (e.g., oils):
-
For samples where wax esters are the primary component, direct dilution in a suitable solvent is often sufficient.[2]
-
Pipette 100 µL of the oil sample into a glass vial.
-
Add 900 µL of hexane to achieve a 1:10 dilution.
-
Vortex to ensure complete mixing. The sample is now ready for injection.
Optional: Sample Cleanup using Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to isolate the wax ester fraction from other lipid classes.[2]
-
Condition a silica-based SPE cartridge with hexane.
-
Load the hexane extract onto the cartridge.
-
Elute non-polar compounds (e.g., hydrocarbons) with hexane.
-
Elute the wax ester fraction with a solvent of slightly higher polarity, such as a hexane:diethyl ether mixture.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
High-temperature capillary GC-MS is essential for the analysis of intact wax esters. The following parameters are a general guideline and may require optimization for specific applications.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[6]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[6]
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature stable column.[4][6]
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 390°C[4] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow)[7] |
| Oven Temperature Program | |
| Initial Temperature | 120°C, hold for 1 min[4] |
| Ramp 1 | 15°C/min to 240°C[4] |
| Ramp 2 | 8°C/min to 390°C, hold for 6 min[4] |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 310°C[6] |
| Ion Source Temperature | 230°C[7] |
| Quadrupole Temperature | 150°C[7] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[6] |
| Scan Range | m/z 50-920[4] |
Quantitative Data
Table 1: GC-MS Parameters for Wax Ester Analysis
This table summarizes typical instrument parameters for the analysis of different types of wax esters.
| Parameter | High Molecular Weight Saturated WEs | Unsaturated Wax Esters |
| Column | DB-1 HT (15 m x 0.25 mm, 0.1 µm)[4] | HP-5MS (30 m x 0.25 mm, 0.25 µm)[7] |
| Injector Temp. | 390°C[4] | 240°C[7] |
| Oven Program | 120°C to 390°C[4] | 70°C to 320°C[7] |
| MS Transfer Line | 310°C | 250°C[7] |
| Scan Range | m/z 50-920[4] | m/z 25-675[7] |
Table 2: Characteristic EI-MS Fragments for Saturated Wax Esters
The interpretation of electron ionization mass spectra is key to identifying wax esters. The most important fragments are indicative of the fatty acid and fatty alcohol chains.[7]
| Wax Ester Type | Characteristic Fragments (m/z) | Description of Fragments |
| Saturated Straight-Chain | [RCOOH₂]⁺, [RCOOH]⁺•, [RCO]⁺ | Protonated fatty acid, fatty acid radical cation, and acylium ion, respectively.[7] |
| Example: Myristyl Stearate (C14:0-18:0) | 285, 284, 267 | [C₁₇H₃₅COOH₂]⁺, [C₁₇H₃₅COOH]⁺•, [C₁₇H₃₅CO]⁺ |
Table 3: Retention Time and Key Fragments of Selected Wax Esters
Retention times and mass spectral data are crucial for the identification of specific wax esters. The retention times are approximate and can vary depending on the specific GC conditions and column used.
| Wax Ester | Carbon Number | Approximate Retention Time (min) | Key Mass Fragments (m/z) |
| Myristyl Myristate | C28 | ~15 | 229, 228, 211 |
| Palmitoyl Palmitate | C32 | ~19 | 257, 256, 239 |
| Stearyl Stearate | C36 | ~23 | 285, 284, 267 |
| Behenyl Oleate | C40:1 | ~26 | 283, 282, 265, 264 |
| Lignoceryl Lignocerate | C48 | ~32 | 369, 368, 351 |
Data Analysis and Quantification
Identification of individual wax esters is achieved by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.[7] For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of a representative wax ester at different concentrations. The peak area of the target wax ester in the sample is then used to determine its concentration from the calibration curve. It is important to note that for accurate quantification of a complex mixture of wax esters, the use of multiple standards covering the range of analytes is recommended.[7]
Visualizations
Caption: Experimental workflow for GC-MS analysis of wax esters.
Conclusion
Gas chromatography-mass spectrometry, particularly with high-temperature capabilities, is a highly effective technique for the detailed analysis of wax esters. It provides excellent separation and structural information, which is crucial for both qualitative and quantitative assessments in various scientific and industrial applications. While direct high-temperature GC-MS is often preferred for analyzing intact wax esters, derivatization may be considered for specific applications to enhance the volatility of certain compounds. The choice between these approaches depends on the specific wax esters of interest and the sample matrix.[5] By following the detailed protocols and utilizing the data presented in this application note, researchers can achieve reliable and accurate results for their wax ester analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Wax Esters by Electron Ionization Mass Spectrometry | Technology Networks [technologynetworks.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural characterization of wax esters by electron ionization mass spectrometry[S] [agris.fao.org]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Methods in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of lipids using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for researchers in lipidomics, drug development, and clinical diagnostics, offering robust techniques for the separation and quantification of various lipid classes and molecular species.
Introduction to HPLC for Lipid Analysis
High-Performance Liquid Chromatography is a cornerstone of lipidomics, enabling the separation of complex lipid mixtures prior to detection and quantification.[1][2] The choice of HPLC method depends on the analytical goal, with different techniques offering distinct selectivities for various lipid properties.
-
Normal-Phase HPLC (NP-HPLC): This technique separates lipids based on the polarity of their head groups.[1] A polar stationary phase and a non-polar mobile phase are used, causing more polar lipids to have longer retention times.[3] NP-HPLC is highly effective for separating lipid classes, such as glycerophospholipids.[1]
-
Reversed-Phase HPLC (RP-HPLC): In contrast to NP-HPLC, RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase.[1] Separation is based on the hydrophobicity of the lipid species, which is determined by acyl chain length and the degree of unsaturation.[1][4] This method is ideal for separating individual lipid molecular species within a class.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase of a water-miscible organic solvent and water.[5] It is particularly useful for the separation of polar lipid classes and offers compatibility with mass spectrometry.[5][6]
Detection methods commonly coupled with HPLC for lipid analysis include Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD).[3][7][8] MS provides high sensitivity and selectivity, allowing for detailed structural characterization and quantification.[4][9] ELSD and CAD are universal detectors that are not dependent on the presence of a chromophore, making them suitable for a wide range of lipids.[3][7]
Experimental Protocols
Protocol 1: Sample Preparation - Lipid Extraction from Plasma
A critical step in lipid analysis is the efficient and reproducible extraction of lipids from the biological matrix. The following protocol is a widely used method for lipid extraction from plasma samples.
Materials:
-
Plasma, serum, or cell pellets
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE; HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Internal standards (e.g., Avanti SPLASH LIPIDOMIX)
-
Glass tubes or vials
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Pre-chill all solutions and samples on ice.
-
To 5-50 µL of plasma in a glass tube, add 225 µL of methanol containing the internal standards.
-
Add 750 µL of MTBE.
-
Sonicate the mixture for 1 minute and then let it rest on ice for 1 hour, vortexing briefly every 15 minutes.
-
Add 188 µL of PBS to induce phase separation.
-
Vortex the sample for 20 seconds, let it rest at room temperature for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a clean glass tube.
-
To the remaining lower aqueous phase, add 1 mL of the upper phase from a prepared MTBE:Methanol:Water (10:3:2) mixture, vortex briefly, and centrifuge again.
-
Combine the second upper organic phase with the first one.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.[10]
Protocol 2: Normal-Phase HPLC for Lipid Class Separation
This protocol describes a method for the separation of neutral lipids, free fatty acids, and phospholipids (B1166683) using NP-HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent
-
Column: Silica-based column (e.g., YMC PVA-Sil, 250 x 4.6 mm, 3 µm)[11]
-
Mobile Phase A: Isooctane/Methyl tert-butyl ether (98:2, v/v)[11]
-
Mobile Phase B: Isopropanol/Acetonitrile/Chloroform/Acetic acid (84:8:8:0.025, v/v/v/v)[11]
-
Mobile Phase C: Isopropanol/Water/Triethylamine (50:50:0.2, v/v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detector: UV detector at 206 nm[12]
Gradient Program: A ternary gradient is employed over 40 minutes, followed by a 10-minute re-equilibration period. The specific gradient profile should be optimized based on the lipid classes of interest and the specific column used.[11]
Protocol 3: Reversed-Phase HPLC-MS for Lipid Species Analysis
This protocol details a robust method for the separation and quantification of a wide range of lipid species using RP-HPLC coupled with a Charged Aerosol Detector (CAD).[7]
Instrumentation and Conditions:
-
HPLC System: Thermo Scientific Dionex or equivalent
-
Column: Fused-core C8, 150 x 4.6 mm, 2.7 µm[7]
-
Column Temperature: 40°C[7]
-
Mobile Phase A: Acetonitrile/Water/Formic Acid (70:29.9:0.1, v/v/v)
-
Mobile Phase B: Methanol/Isopropanol/Formic Acid (50:49.9:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min[7]
-
Detector: Thermo Scientific Dionex Corona Charged Aerosol Detector (CAD)[7]
Gradient Program (72-minute total run time): This method is designed for broad selectivity to separate and quantify lipids with a wide range of hydrophobicity.[7] The specific gradient will need to be optimized for the specific lipid classes of interest.
Protocol 4: HILIC-MS for Polar Lipid Analysis
This protocol is suitable for the separation of polar lipid classes in plasma.[6]
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: BEH HILIC column, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Water with 10 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Detector: Mass Spectrometer (e.g., Waters Xevo G2-S QTof)
Gradient Program (8-minute total run time): This high-throughput method enables the separation of 16 polar and non-polar lipid classes.[6]
Quantitative Data Summary
The performance of HPLC methods for lipid analysis can be characterized by several key parameters. The following tables summarize quantitative data from various published methods.
Table 1: Performance of Reversed-Phase HPLC-CAD for Fat-Soluble Vitamins [7]
| Analyte | Limit of Quantitation (LOQ) (ng on column) | Correlation Coefficient (r²) |
| Vitamin A | < 45 | > 0.994 |
| Vitamin D2 | < 10 | > 0.994 |
| Vitamin E | < 10 | > 0.994 |
| Vitamin K1 | < 10 | > 0.994 |
Table 2: Performance of HILIC-MS for Lipid Classes in Plasma [6]
| Lipid Class | Linearity Range |
| Phosphatidylcholine (PC) | > 4 orders of magnitude |
| Phosphatidylglycerol (PG) | > 4 orders of magnitude |
Table 3: Performance of Reversed-Phase HPLC-RI for Long and Medium Chain Lipids [13]
| Lipid Type | Concentration Range (mg/mL) | Intra- and Inter-assay Accuracy (%) | Precision (CV %) |
| Long Chain Lipids | 0.1 - 2 | 92 - 106 | < 10 |
| Medium Chain Lipids | 0.1 - 2 | 92 - 106 | < 10 |
Visualizations
Experimental Workflow
The general workflow for HPLC-based lipid analysis involves several key stages from sample collection to data analysis.
Caption: General experimental workflow for HPLC-based lipidomics analysis.
Phosphoinositide 3-Kinase (PI3K) Signaling Pathway
The PI3K pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Many of the lipid species analyzed by the described HPLC methods, such as phosphatidylinositols, are key components of this pathway.
Caption: Simplified diagram of the PI3K signaling pathway.
References
- 1. Lipidomics - Wikipedia [en.wikipedia.org]
- 2. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]
- 4. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hplc.eu [hplc.eu]
- 9. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. HPLC of lipid classes | Cyberlipid [cyberlipid.gerli.com]
- 12. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esters of Linoleic and Linolenic Acid in Cosmetic and Dermatological Formulations
Disclaimer: Specific experimental data and established protocols for linoleyl linolenate are not extensively available in the current scientific literature. Therefore, these application notes are based on the well-documented properties and mechanisms of its constituent parts, linoleic acid and α-linolenic acid, and their closely related esters, such as ethyl linoleate (B1235992) and glyceryl linoleate. These compounds serve as scientifically robust surrogates to project the potential applications and efficacy of this compound.
Application Notes
Linoleic acid (LA) and α-linolenic acid (ALA) are essential fatty acids crucial for maintaining healthy skin. Their esters, herein referred to as linoleates and linolenates, are widely incorporated into cosmetic and dermatological formulations due to their enhanced stability and favorable skin feel. These esters leverage the inherent biological activities of the parent fatty acids to deliver targeted benefits.
Skin Barrier Integrity and Moisturization
Linoleic acid is the most abundant polyunsaturated fatty acid in the epidermis and a critical component of ceramides, particularly acylceramide (CER[EOS]), which is vital for the structural integrity of the stratum corneum.[1][2] A deficiency in LA impairs the skin's barrier function, leading to increased transepidermal water loss (TEWL) and dry skin conditions (xerosis).[1][3]
-
Mechanism of Action: Linoleate esters can be hydrolyzed by cutaneous enzymes to release free linoleic acid, which is then incorporated into the epidermal lipid matrix.[1] This reinforces the lipid barrier, reduces water loss, and improves skin hydration and elasticity.[1][4][5] Glyceryl linoleate, for instance, is an effective emollient and skin-conditioning agent that helps restore the skin's natural barrier.[4][6][7]
-
Formulation Use: Emollients in creams, lotions, and serums for dry, sensitive, or compromised skin.[4][6] They are suitable for daily use to maintain skin homeostasis.
Management of Acne Vulgaris
Acne-prone skin is often characterized by lower levels of linoleic acid in sebum.[8][9][10] This deficiency is hypothesized to cause follicular hyperkeratosis, a key factor in the formation of microcomedones.[10][11][12]
-
Mechanism of Action: Topical application of linoleic acid esters can help normalize the lipid profile of sebum.[8][9] Ethyl linoleate has been shown to be an effective anti-acne agent with anti-inflammatory and sebum-reducing properties.[8][11][13] Clinical studies have demonstrated that topical LA can significantly reduce the size of microcomedones.[1][11][12]
-
Formulation Use: Active ingredient in treatments for mild-to-moderate acne, including cleansers, lotions, and targeted spot treatments.[14] It can be used as a monotherapy or in conjunction with other acne treatments.[14]
Anti-Inflammatory Activity
Both linoleic and α-linolenic acids are precursors to potent anti-inflammatory mediators.[15][16] Their esters possess anti-inflammatory properties beneficial for calming irritated skin and managing inflammatory dermatoses.
-
Mechanism of Action: Linoleic acid can suppress the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages.[1] Certain derivatives, like 13-LAHLA (linoleic acid ester of 13-hydroxy linoleic acid), have shown significant suppression of inflammatory markers.[15] Ethyl linoleate also exhibits anti-inflammatory effects relevant to acne pathology.[8][17]
-
Formulation Use: Soothing agent in products for sensitive skin, post-procedure care, and formulations targeting inflammatory conditions like atopic dermatitis and psoriasis.[1][5]
Hyperpigmentation and Skin Lightening
Linoleic and α-linolenic acids have been shown to lighten UV-induced hyperpigmentation.[18][19][20]
-
Mechanism of Action: Ethyl linoleate can inhibit melanogenesis by downregulating the Akt/GSK3β/β-catenin signaling pathway.[17][21] This leads to a reduction in the expression of key melanogenic enzymes, microphthalmia-associated transcription factor (MITF) and tyrosinase, without being cytotoxic to melanocytes.[17][21] The mechanism also involves accelerating the turnover of the stratum corneum to enhance the removal of melanin (B1238610) pigment.[19][20]
-
Formulation Use: Active ingredient in skin-brightening serums, creams, and treatments for dark spots, melasma, and post-inflammatory hyperpigmentation.[5][21]
Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies on linoleic acid and its esters.
Table 1: Efficacy in Acne and Sebum Regulation
| Compound | Concentration / Dosage | Study Type | Key Finding | Reference |
|---|---|---|---|---|
| Linoleic Acid | 2.5% (in carbopol gel) | Clinical Trial | Reduced the size of microcomedones by ~25% after 1 month. | [1][11][12] |
| Ethyl Linoleate | Not specified | Clinical Trial | Significantly reduced inflammatory and non-inflammatory acne lesions. | [11] |
| Ethyl Linoleate | Not specified | Clinical Trial | Reduced sebum production by a mean of 53% from baseline. | [11] |
| Linoleic Acid | 10⁻⁴ mol/L | In Vitro (SZ95 Sebocytes) | Significantly induced lipid accumulation. |[1] |
Table 2: Efficacy in Skin Hyperpigmentation
| Compound | Concentration | Study Type | Key Finding | Reference |
|---|---|---|---|---|
| Ethyl Linoleate | 400 µM | In Vitro (B16F10 cells) | Reduced α-MSH-induced melanin production by 30.40%. | [21] |
| Ethyl Linoleate | 100 µM | In Vitro (B16F10 cells) | Inhibited β-catenin expression by 96.23%. | [21] |
| Ethyl Linoleate | 200 µM | In Vitro (B16F10 cells) | Inhibited β-catenin expression by 71.67%. | [21] |
| Ethyl Linoleate | 400 µM | In Vitro (B16F10 cells) | Inhibited β-catenin expression by 50.31%. |[21] |
Table 3: Efficacy in Skin Barrier Function
| Compound | Concentration | Study Type | Key Finding | Reference |
|---|---|---|---|---|
| Isosorbide Di-(linoleate/oleate) | 2% (in lotion) | Clinical Trial | Significantly improved skin hydration and decreased TEWL over 2 weeks. | [3][22] |
| Linoleic Acid | 10 µM | In Vitro (Tissue-Engineered Skin) | Enhanced the barrier function of the skin model. | [1][23] |
| Linoleic Acid | 30 µM | In Vivo (BALB/c mice) | Accelerated tissue healing and improved wound recovery after 48 hours. |[1] |
Table 4: Anti-Inflammatory Activity
| Compound | Concentration / Dosage | Study Type | Key Finding | Reference |
|---|---|---|---|---|
| 13-LAHLA | 10 µM | In Vitro (RAW 264.7 Macrophages) | Significantly suppressed mRNA levels of IL-6 and IL-1β. | [15] |
| N-linoleoylglycine | 0.3 mg/kg (oral) | In Vivo (Mouse Peritonitis Assay) | Reduced leukocyte migration. | [24] |
| Linoleic Acid | 10 µM | In Vitro (Endothelial Cells) | Decreased concentration of IL-8 and downregulated COX-2 gene expression. | [25] |
| Conjugated Linoleic Acid (CLA9,11) | 1 µM | In Vitro (Endothelial Cells) | Significantly decreased concentrations of MCP-1, IL-6, and IL-8. |[25] |
Experimental Protocols
Protocol: In Vitro Evaluation of Anti-Melanogenesis Activity
This protocol is based on methodologies used to evaluate the effect of ethyl linoleate on melanogenesis in B16F10 murine melanoma cells.[17][21]
-
Cell Culture:
-
Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment:
-
Seed cells in 6-well plates at a density of 1x10⁵ cells/well.
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound, dissolved in DMSO) for 1 hour.
-
Stimulate melanogenesis by adding α-melanocyte-stimulating hormone (α-MSH, 100 nM) to the media and incubate for 72 hours. A vehicle control (DMSO) and a positive control (e.g., kojic acid) should be included.
-
-
Melanin Content Assay:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Quantify the melanin content by normalizing to the total protein content of each sample, determined by a Bradford or BCA protein assay.
-
-
Tyrosinase Activity Assay:
-
Wash the cells with PBS and lyse with a buffer containing 1% Triton X-100.
-
Centrifuge the lysate and collect the supernatant.
-
Mix the supernatant (containing equal amounts of protein) with freshly prepared L-DOPA solution (10 mM).
-
Incubate at 37°C for 20 minutes and measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Protocol: In Vivo Evaluation of Comedolytic Activity
This protocol is adapted from studies evaluating the effect of topical linoleic acid on microcomedones in patients with mild acne.[11][12]
-
Study Design and Subject Recruitment:
-
Design a double-blind, placebo-controlled, randomized study.
-
Recruit subjects with mild-to-moderate acne vulgaris, characterized by the presence of open and closed comedones.
-
Obtain informed consent and ethical committee approval. Subjects should be instructed to avoid other topical acne treatments during the study period.
-
-
Treatment Protocol:
-
Subjects are provided with two coded formulations: the active formulation (e.g., 2.5% this compound in a gel vehicle) and a placebo (vehicle alone).
-
Instruct subjects to apply the formulations to designated areas on the face (e.g., forehead) twice daily for a period of 4-8 weeks.
-
-
Sample Collection (Follicular Biopsies):
-
At baseline and at the end of the treatment period, collect samples from the treated areas using cyanoacrylate glue.
-
Apply a drop of the glue to a glass slide, press it firmly onto the skin for 60 seconds, and then gently peel it off. This removes the contents of the upper part of the pilosebaceous follicles (follicular casts).
-
-
Data Analysis:
-
Visualize the follicular casts under a microscope connected to a digital camera.
-
Use digital image analysis software to measure the total area of the follicular casts.
-
Calculate the percentage reduction in the mean size of the microcomedones from baseline to the end of treatment for both the active and placebo groups.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of the results.
-
Protocol: Formulation of Linoleate-Based Nanoparticles
This protocol outlines a method for preparing drug-loaded calcium linoleate nanoparticles for enhanced topical delivery, adapted from a generalized method.[26]
-
Preparation of Sodium Linoleate Solution:
-
Dissolve a precise amount of linoleic acid in anhydrous ethanol (B145695).
-
Separately, prepare an equimolar solution of sodium hydroxide (B78521) (NaOH) in deionized water.
-
Slowly add the NaOH solution to the linoleic acid solution under constant magnetic stirring to form sodium linoleate.
-
-
Drug Encapsulation:
-
Dissolve the hydrophobic drug of interest (e.g., a retinoid or anti-inflammatory agent) into the ethanolic sodium linoleate solution.
-
-
Nanoparticle Precipitation:
-
Prepare an aqueous solution of calcium chloride (CaCl₂). The molar ratio of CaCl₂ to sodium linoleate should be 1:2.
-
Under vigorous stirring (e.g., using a homogenizer), add the CaCl₂ solution dropwise to the drug-loaded sodium linoleate solution.
-
The formation of a milky-white precipitate of drug-encapsulated calcium linoleate nanoparticles will occur.
-
-
Purification:
-
Stir the nanoparticle suspension at room temperature to allow the ethanol to evaporate.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove unreacted precursors and impurities, with centrifugation between each wash.
-
The final pellet can be resuspended in an appropriate vehicle for characterization or formulation into a topical product. Optional lyophilization can be performed for long-term storage.
-
Visualizations
References
- 1. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic Acid Induced Changes in SZ95 Sebocytes—Comparison with Palmitic Acid and Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rau-cosmetics.com [rau-cosmetics.com]
- 5. neosephiri.com [neosephiri.com]
- 6. specialchem.com [specialchem.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. Essential fatty acids and acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Digital image analysis of the effect of topically applied linoleic acid on acne microcomedones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linoleic acid - Wikipedia [en.wikipedia.org]
- 19. Linoleic acid and α-linolenic acid lightens ultraviolet-induced hyperpigmentation of the skin | Semantic Scholar [semanticscholar.org]
- 20. Linoleic acid and alpha-linolenic acid lightens ultraviolet-induced hyperpigmentation of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for the Isolation of Tri-α-linolenin (Linoleyl Linolenate) from Natural Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-α-linolenin, a triacylglycerol (TAG) esterified with three molecules of α-linolenic acid, is a significant polyunsaturated fatty acid (PUFA) with potential applications in nutrition, pharmaceuticals, and drug development. As an omega-3 rich compound, its biological activities are of considerable interest. This document provides detailed protocols for the isolation and purification of tri-α-linolenin from natural oil sources, with a primary focus on linseed (flaxseed) oil due to its high abundance of this target molecule. The protocols cover oil extraction, enrichment of the triacylglycerol fraction, preparative-scale purification, and analytical methods for quality control.
Data Presentation
The following tables summarize the typical composition of linseed oil and the expected outcomes of the purification process.
Table 1: Typical Fatty Acid and Triacylglycerol Composition of Cold-Pressed Linseed Oil
| Component | Abbreviation | Percentage (%) |
| Fatty Acids | ||
| α-Linolenic Acid | C18:3 (n-3) | 53.6 - 62.2 |
| Oleic Acid | C18:1 (n-9) | 14.1 - 21.2 |
| Linoleic Acid | C18:2 (n-6) | 14.6 - 17.5 |
| Palmitic Acid | C16:0 | 4.3 - 4.9 |
| Stearic Acid | C18:0 | 2.3 - 4.8 |
| Major Triacylglycerols | ||
| Tri-α-linolenin | LnLnLn | ~20 - 40 |
| Dilinolenoyl-linoleoyl-glycerol | LnLnL | ~15 - 25 |
| Dilinolenoyl-oleoyl-glycerol | LnLnO | ~10 - 20 |
| Other TAGs | - | Remainder |
Note: The exact composition can vary depending on the linseed cultivar, growing conditions, and extraction method.[1]
Table 2: Target Specifications for Isolated Tri-α-linolenin
| Parameter | Specification | Method |
| Purity | > 95% | HPLC-ELSD/MS |
| Recovery | > 80% (from preparative step) | Gravimetric/HPLC |
| Identity Confirmation | Match with standard | HPLC, GC-MS of FAMEs |
| Peroxide Value | < 2 meq/kg | AOCS Official Method |
Experimental Protocols
Protocol 1: Extraction of Oil from Linseed
This protocol describes three common methods for obtaining crude linseed oil.
1.1. Cold Pressing (Preferred for Quality)
-
Objective: To extract oil without the use of heat or chemical solvents, preserving the natural composition.
-
Apparatus: Cold press oil expeller.
-
Procedure:
-
Ensure linseeds are clean and free of foreign material.
-
Feed the seeds into the hopper of the cold press oil expeller.
-
Collect the expelled oil in a clean, amber glass container.
-
Allow the collected oil to stand for 24-48 hours to allow sediment to settle.
-
Decant the clear oil and store under nitrogen at 4°C.
-
1.2. Solvent Extraction (Hexane)
-
Objective: To achieve a higher yield of oil using a non-polar solvent.
-
Apparatus: Soxhlet extractor, rotary evaporator.
-
Procedure:
-
Grind linseeds to a fine powder.
-
Place the ground seeds in a thimble and insert into the Soxhlet extractor.
-
Extract with n-hexane for 8-12 hours.[2]
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Store the resulting crude oil under nitrogen at 4°C.
-
1.3. Supercritical CO₂ Extraction (Advanced Method)
-
Objective: To extract oil using a non-toxic, non-flammable solvent under mild conditions, preventing degradation of PUFAs.
-
Apparatus: Supercritical fluid extraction (SFE) system.
-
Procedure:
-
Load ground linseeds into the extraction vessel of the SFE system.
-
Set the extraction parameters (typical ranges: 30-50 MPa pressure, 40-60°C temperature).
-
Pump supercritical CO₂ through the vessel.
-
Depressurize the CO₂ in a separator to precipitate the oil.
-
Collect the oil and store under nitrogen at 4°C.
-
Protocol 2: Enrichment of Triacylglycerol (TAG) Fraction (Optional)
Linseed oil consists of over 92% TAGs, so this step can be omitted if high-throughput is desired.[3] However, for the highest purity final product, removal of minor components is recommended.
-
Objective: To separate the TAG fraction from free fatty acids, sterols, and phospholipids.
-
Apparatus: Glass chromatography column, silica (B1680970) gel (60-120 mesh).
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude linseed oil in a minimal amount of n-hexane.
-
Load the oil solution onto the top of the silica gel column.
-
Elute the column with n-hexane to collect the neutral lipid fraction, which is primarily TAGs.
-
Monitor the eluent by thin-layer chromatography (TLC) to ensure all TAGs are collected.
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Protocol 3: Preparative Isolation of Tri-α-linolenin
Two advanced chromatographic techniques are presented for the preparative-scale isolation of tri-α-linolenin.
3.1. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate TAGs based on their partition number (PN), which is related to chain length and degree of unsaturation.
-
Apparatus: Preparative HPLC system with a high-pressure gradient pump, a preparative C18 column (e.g., 250 x 20 mm, 5-10 µm particle size), a refractive index (RI) or evaporative light-scattering detector (ELSD), and a fraction collector.
-
Procedure:
-
Dissolve the enriched TAG fraction in a suitable solvent (e.g., acetone (B3395972) or 2-propanol).
-
Set up the HPLC system with a mobile phase gradient. A common system is a gradient of acetone in acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column. The loading amount will depend on the column dimensions (typically several hundred milligrams for a 20 mm ID column).
-
Run the gradient to separate the TAG species. Tri-α-linolenin will be one of the later eluting peaks due to its high degree of unsaturation.
-
Collect fractions corresponding to the target peak using the fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC (Protocol 4.1).
-
Pool the pure fractions and evaporate the solvent under a stream of nitrogen at a low temperature (<30°C).
-
Store the purified tri-α-linolenin in an amber vial under nitrogen at -20°C or lower.
-
3.2. Counter-Current Chromatography (CCC)
-
Objective: To perform a liquid-liquid partition chromatography for large-scale separation without a solid support matrix.
-
Apparatus: High-speed counter-current chromatography (HSCCC) instrument.
-
Procedure:
-
Select a suitable two-phase solvent system (e.g., n-hexane/acetonitrile). The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.[4]
-
Prepare and equilibrate the two solvent phases.
-
Fill the CCC coil with the stationary phase.
-
Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at high speed.
-
Dissolve the enriched TAG fraction in a mixture of the stationary and mobile phases and inject it into the system.
-
Continuously pump the mobile phase and collect fractions as they elute.
-
Monitor the fractions using TLC or analytical HPLC.
-
Pool the fractions containing pure tri-α-linolenin and remove the solvent.
-
Store the purified product as described in the HPLC protocol.
-
Protocol 4: Analytical Quality Control
4.1. Purity Assessment by Analytical HPLC-ELSD
-
Objective: To determine the purity of the isolated tri-α-linolenin.
-
Apparatus: Analytical HPLC system with an ELSD, analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Procedure:
-
Prepare a standard solution of the isolated compound in acetone (e.g., 1 mg/mL).
-
Use a similar mobile phase system as in the preparative method, but with a faster gradient and lower flow rate suitable for an analytical column.
-
Inject a small volume (e.g., 10-20 µL) of the solution.
-
Record the chromatogram. Purity is determined by the area percentage of the main peak.
-
4.2. Fatty Acid Composition by GC-MS
-
Objective: To confirm the identity of the isolated TAG by analyzing its constituent fatty acids.
-
Apparatus: Gas chromatograph with a mass spectrometer (GC-MS), fatty acid methyl ester (FAME) capillary column.
-
Procedure:
-
Transesterify a small amount of the purified TAG to FAMEs using a standard method (e.g., with methanolic HCl or BF₃ in methanol).
-
Extract the FAMEs with hexane.
-
Inject the FAME solution into the GC-MS.
-
Identify the fatty acid methyl esters by comparing their retention times and mass spectra with those of known standards. For pure tri-α-linolenin, the only fatty acid detected should be α-linolenic acid.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation of Tri-α-linolenin.
Caption: Separation principle of TAGs in Reversed-Phase HPLC.
Caption: Logical workflow for quality control and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Linseed (Linum usitatissimum) Oil Extraction Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver ion chromatography of triacylglycerols on solid phase extraction columns packed with a bonded sulphonic acid phase | Semantic Scholar [semanticscholar.org]
- 4. aocs.org [aocs.org]
In Vitro Models for Studying Linoleyl Linolenate Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleyl linolenate is an ester formed from linoleic acid and linolenic acid, both of which are essential polyunsaturated fatty acids (PUFAs) known for their significant roles in various physiological processes. While direct in vitro studies on this compound are limited in publicly available literature, the bioactivities of its constituent parts and related ester forms, such as ethyl linoleate (B1235992), have been investigated. These studies provide a strong foundation for designing in vitro models to explore the potential therapeutic effects of this compound, particularly in the realms of anti-inflammatory responses and skin health.
This document provides detailed application notes and protocols based on established in vitro models for assessing the bioactivity of related lipid esters. These models and methods can be adapted to investigate the specific effects of this compound. The primary areas of focus are its potential anti-inflammatory properties and its role in modulating skin pigmentation.
In Vitro Models for Bioactivity Screening
Anti-Inflammatory Activity Model
The RAW 264.7 murine macrophage cell line is a widely used and reliable in vitro model for studying inflammation. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a test compound to inhibit the production of these mediators indicates its potential anti-inflammatory activity.
Skin Depigmentation/Whitening Model
The B16F10 murine melanoma cell line is a standard model for studying melanogenesis, the process of melanin (B1238610) production.[1] These cells can be stimulated with α-melanocyte-stimulating hormone (α-MSH) to increase melanin synthesis and the activity of tyrosinase, a key enzyme in this process.[1] Compounds that inhibit melanin production or tyrosinase activity in this model are considered potential skin whitening or depigmenting agents.[1]
Quantitative Data Summary
The following table summarizes quantitative data from in vitro studies on ethyl linoleate and linoleic acid, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Bioactivity | Key Findings | Concentration |
| Ethyl Linoleate | B16F10 Melanoma | Anti-melanogenesis | No significant cytotoxicity observed.[1] | Up to 400 µM[1] |
| Reduced melanin production stimulated by α-MSH by 30.40%.[1] | 400 µM[1] | |||
| Ethyl Linoleate | RAW 264.7 Macrophages | Anti-inflammatory | Down-regulates iNOS and COX-2 expression.[2] | Not specified |
| Reduces NO and PGE2 production.[2] | Not specified | |||
| Inhibits TNF-α, IL-1β, and IL-6 production.[2] | Not specified | |||
| Linoleic Acid | RAW 264.7 Macrophages | Anti-inflammatory | Decreased mRNA expression of Nos2, Tnf-α, Il1b, and Il6 induced by LPS.[3] | 150 µM[3] |
| Linoleic Acid | B16F10 Melanoma | Anti-melanogenesis | Decreased melanin synthesis.[4] | Not specified |
| Decreased tyrosinase protein levels.[4] | Not specified |
Experimental Protocols
Cell Culture and Maintenance
Protocol 3.1.1: RAW 264.7 Cell Culture
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
Protocol 3.1.2: B16F10 Cell Culture
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days at 80-90% confluency.
Cytotoxicity Assay
Protocol 3.2.1: MTT Assay
-
Seed cells (e.g., RAW 264.7 or B16F10) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (or control compounds) for 24-48 hours.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-Inflammatory Assays
Protocol 3.3.1: Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.
Protocol 3.3.2: Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in Protocol 3.3.1.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Anti-Melanogenesis Assays
Protocol 3.4.1: Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound in the presence of α-MSH (500 nM) for 48 hours.[1]
-
Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration determined by a BCA protein assay.
Protocol 3.4.2: Cellular Tyrosinase Activity Assay
-
Seed B16F10 cells and treat as described in Protocol 3.4.1.
-
Wash cells with PBS and lyse with a buffer containing 1% Triton X-100.
-
Centrifuge the lysate and collect the supernatant.
-
To 90 µL of the lysate, add 10 µL of L-DOPA (10 mM).
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactivity of linoleic acid and its esters often involves the modulation of key signaling pathways. Below are diagrams of pathways likely to be affected by this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-melanogenesis signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a general workflow for screening the bioactivity of this compound in vitro.
References
- 1. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl linoleate from garlic attenuates lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of Linoleyl Linolenate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] The use of non-radioactive heavy isotopes, such as carbon-13 (¹³C), allows for the safe and detailed investigation of metabolic pathways in vitro and in vivo.[2][3][4] Linoleyl linolenate, a triacylglycerol containing one linoleic acid and one linolenic acid moiety, is an important dietary lipid. Understanding its metabolism is crucial for research in nutrition, physiology, and drug development. This document provides detailed application notes and protocols for the synthesis of ¹³C-labeled this compound and its use in metabolic studies.
Applications
Stable isotope-labeled this compound can be utilized in a variety of research applications to:
-
Trace the digestion, absorption, and transport of dietary this compound.
-
Quantify the incorporation of its constituent fatty acids (linoleic acid and linolenic acid) into various lipid pools, such as phospholipids, cholesteryl esters, and other triacylglycerols.
-
Elucidate the downstream metabolic pathways of linoleic and linolenic acid, including desaturation, elongation, and oxidation.
-
Investigate the impact of therapeutic interventions on the metabolism of this specific triacylglycerol.
-
Study tissue-specific lipid metabolism by analyzing the distribution of the stable isotope label in different organs.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from metabolic studies using ¹³C-labeled this compound. The data presented here is based on studies investigating the metabolism of its constituent fatty acids, linoleic and linolenic acid, and serves as an example of expected outcomes.
| Parameter | Analyte | Biological Matrix | Value | Reference |
| Oxidation Rate | ¹³C-Linoleic Acid | Expired CO₂ | 7.4 ± 0.6% of ingested dose over 6h | [5] |
| Plasma Enrichment | ¹³C-Linoleic Acid | Plasma Phospholipids | Max enrichment at 24h post-dose | [5] |
| Metabolite Enrichment | ¹³C-Dihomo-γ-linolenic acid | Plasma Phospholipids | Increased from 24h to 72h post-dose | [5] |
| Metabolite Enrichment | ¹³C-Arachidonic Acid | Plasma Phospholipids | Tended to increase post-dose | [5] |
| Tissue Incorporation | ¹³C from hexadecatrienoate | Liver α-linolenate | 17.9% of the total α-linolenate pool | [6] |
| Tissue Incorporation | ¹³C from hexadecatrienoate | Carcass α-linolenate | 3.5% of the total α-linolenate pool | [6] |
| Conversion to LCPUFA | ¹³C-Linoleic Acid | Plasma Phospholipids | 1.2 ± 0.6% of total n-6 fatty acids | [5] |
Experimental Protocols
Protocol 1: Synthesis of ¹³C-Labeled this compound
This protocol describes the enzymatic synthesis of 1,2-dilinoleoyl-3-[U-¹³C₁₈]linolenoyl-sn-glycerol, a representative isotopically labeled this compound, using a 1,3-specific lipase (B570770). This method allows for the specific placement of the labeled fatty acid.
Materials:
-
[U-¹³C₁₈]Linolenic acid (uniformly ¹³C-labeled)
-
Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei, Lipozyme RM IM)
-
Anhydrous hexane (B92381)
-
Molecular sieves (3Å)
-
Inert gas (Argon or Nitrogen)
-
Glass reaction vessel
-
Shaking incubator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)
Procedure:
-
Preparation: Dry all glassware and reagents thoroughly. Add molecular sieves to the anhydrous hexane to ensure removal of residual water.
-
Reaction Setup: In a glass reaction vessel, dissolve 1,2-dilinoleoyl-sn-glycerol and a 1.5 molar excess of [U-¹³C₁₈]linolenic acid in anhydrous hexane.
-
Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the reaction mixture (typically 10% by weight of the total substrates).
-
Incubation: Blanket the reaction vessel with an inert gas, seal it tightly, and place it in a shaking incubator at 40-50°C. Allow the reaction to proceed for 24-48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC).
-
Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting lipid mixture using silica gel column chromatography. Elute with a hexane:diethyl ether:acetic acid gradient (e.g., 90:10:1, v/v/v) to separate the desired triacylglycerol from unreacted starting materials and byproducts.
-
Verification: Confirm the identity and purity of the synthesized ¹³C-labeled this compound using mass spectrometry and NMR spectroscopy.
Protocol 2: In Vivo Metabolic Study in Rodents
This protocol outlines the administration of ¹³C-labeled this compound to rodents and the subsequent collection of tissues for analysis.
Materials:
-
¹³C-Labeled this compound
-
Vehicle for administration (e.g., corn oil)
-
Rodents (e.g., mice or rats), fasted overnight
-
Oral gavage needles (appropriate size for the animal)[7][8][9][10]
-
Anesthesia (if required for terminal procedures)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Cryovials for tissue storage
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of the ¹³C-labeled this compound in the chosen vehicle. The dosing volume should not exceed 10 mL/kg of body weight.[8]
-
Animal Handling and Dosing: Weigh the fasted animal to determine the correct dose volume.[7][8] Administer the prepared dose carefully via oral gavage.[7][8][9][10]
-
Time Course: House the animals in metabolic cages if collection of feces, urine, or expired air is required. Euthanize animals at various time points post-administration (e.g., 2, 6, 24, 48 hours) to study the time course of metabolism.
-
Tissue Collection: At the designated time point, anesthetize the animal and collect blood via cardiac puncture. Perfuse the circulatory system with saline to remove blood from the organs. Dissect the tissues of interest (e.g., liver, adipose tissue, heart, brain) quickly and flash-freeze them in liquid nitrogen.[2]
-
Sample Storage: Store the collected tissues and plasma at -80°C until lipid extraction.
Protocol 3: Lipid Extraction and Analysis
This protocol describes a modified Folch method for extracting total lipids from tissues and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Frozen tissue samples
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., a non-naturally occurring fatty acid ester)
-
Glass homogenizer or bead beater
-
Centrifuge
-
Nitrogen gas evaporator
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
Hexane
-
Saturated NaCl solution
-
GC-MS system
Procedure:
-
Homogenization: Weigh the frozen tissue sample (typically 50-100 mg). Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. Add a known amount of internal standard before homogenization.
-
Lipid Extraction: After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Isolation of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Drying: Dry the extracted lipid phase under a stream of nitrogen gas.
-
Transesterification: To analyze the fatty acid composition, convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs). Add 14% BF₃-methanol solution to the dried lipid extract and heat at 100°C for 30 minutes.
-
FAMEs Extraction: After cooling, add hexane and saturated NaCl solution to the mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the mass-to-charge ratio of the FAMEs, allowing for the identification and quantification of the ¹³C-labeled fatty acids and their metabolites based on their mass shifts.[4][6][11]
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic study using stable isotope-labeled this compound.
Metabolic Pathway of this compound
This diagram outlines the metabolic fate of dietary this compound, from digestion and absorption to the subsequent metabolism of its constituent fatty acids.
References
- 1. Variety of Plant Oils: Species-Specific Lipid Biosynthesis [ouci.dntb.gov.ua]
- 2. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Triacylglycerol Metabolism, Function, and Accumulation in Plant Vegetative Tissues. | Semantic Scholar [semanticscholar.org]
- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. instechlabs.com [instechlabs.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Linoleyl Linolenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Linoleyl Linolenate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The temperature, pressure, or pH of your reaction may not be ideal. It's crucial to ensure these parameters are optimized for the specific catalytic method you are using (enzymatic or chemical).
-
Presence of Water: Water can hydrolyze the ester product, shifting the reaction equilibrium back towards the reactants. Ensure all reactants and solvents are anhydrous and consider using molecular sieves to remove water generated during the reaction.[1]
-
Impure Reactants: The purity of your linoleic acid, linolenyl alcohol (or vice-versa), and any catalysts can significantly impact the reaction. Use high-purity starting materials.
-
Insufficient Catalyst Activity: Your catalyst, whether it's a lipase (B570770) or a chemical catalyst, may have lost activity. For enzymes, ensure proper storage and handling. For chemical catalysts, verify their integrity and concentration.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run for a sufficient amount of time.
Q2: My enzymatic (lipase-catalyzed) synthesis is proceeding very slowly. What can I do?
A2: A slow reaction rate in enzymatic synthesis can be attributed to several factors:
-
Enzyme Inhibition: High concentrations of substrates (linoleic acid or linolenyl alcohol) or the product (this compound) can inhibit lipase activity.[1] Consider a fed-batch approach where substrates are added gradually.
-
Mass Transfer Limitations: If you are using an immobilized enzyme, the diffusion of substrates to the enzyme's active sites might be the rate-limiting step.[1] Increasing agitation speed or using smaller enzyme support particles can help.[1]
-
Incorrect Water Activity: Lipases require a thin layer of water to maintain their active conformation, but excess water promotes hydrolysis. The optimal water content is enzyme and solvent-dependent.[1]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. It is important to operate within the optimal temperature range for the specific lipase being used.
Q3: I am observing the formation of unwanted byproducts. How can I minimize them?
A3: Byproduct formation is a common challenge. Here are some strategies to improve selectivity:
-
Enzymatic Synthesis: Lipases are highly selective catalysts and can minimize the formation of byproducts compared to chemical methods.
-
Reaction Conditions: For chemical synthesis, carefully controlling the temperature can reduce side reactions. Lowering the reaction temperature, although it may slow down the reaction, can often increase selectivity.
-
Catalyst Choice: The choice of catalyst can significantly influence the product distribution. For instance, in enzymatic synthesis, different lipases exhibit different selectivities.
-
Purification: While not a direct solution to prevent byproduct formation, efficient downstream purification methods like column chromatography are essential to isolate the desired this compound.
Q4: How can I effectively purify the synthesized this compound?
A4: Purification is a critical step to obtain a high-purity product. Common methods include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used and effective method for separating the ester from unreacted starting materials and byproducts.
-
Solvent Extraction: This can be used to remove certain impurities based on their differential solubility in various solvents.
-
Distillation: For thermally stable compounds, vacuum distillation can be an effective purification technique.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data from various studies on fatty acid esterification, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Temperature on Esterification Yield (Lipase-Catalyzed)
| Temperature (°C) | Enzyme | Substrates | Yield (%) | Reference |
| 30 | Lipozyme RMIM | Oleic Acid, Cetyl Alcohol | ~85 | [2] |
| 40 | Lipozyme RMIM | Oleic Acid, Cetyl Alcohol | >95 | [2] |
| 50 | Lipozyme RMIM | Oleic Acid, Cetyl Alcohol | ~98 | [2] |
| 60 | Novozym 435 | Octanoic Acid, Cetyl Alcohol | ~90 | [3] |
| 65 | Novozym 435 | Octanoic Acid, Cetyl Alcohol | >95 | [3] |
Table 2: Effect of Substrate Molar Ratio on Esterification Yield (Lipase-Catalyzed)
| Molar Ratio (Acid:Alcohol) | Enzyme | Reaction Time (h) | Yield (%) | Reference |
| 1:1 | Lipozyme RMIM | 8 | ~95 | [2] |
| 1:0.9 | Lipozyme RMIM | 8 | 98 | [2] |
| 1:1.1 | Lipozyme RMIM | 8 | ~96 | [2] |
| 1:1 | Novozym 435 | 5 | ~85 | [3] |
| 2:1 | Novozym 435 | 5 | ~95 | [3] |
| 3:1 | Novozym 435 | 5 | ~90 | [3] |
Table 3: Effect of Enzyme Loading on Esterification Yield
| Enzyme Loading (% w/w of substrates) | Enzyme | Reaction Time (h) | Yield (%) | Reference |
| 5 | Lipozyme RMIM | 8 | ~90 | [2] |
| 10 | Lipozyme RMIM | 8 | 98 | [2] |
| 15 | Lipozyme RMIM | 8 | ~97 | [2] |
| 10 | Novozym 435 | 5 | ~80 | [3] |
| 30 | Novozym 435 | 5 | >95 | [3] |
| 50 | Novozym 435 | 5 | ~98 | [3] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic and chemical synthesis of this compound.
Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase
Materials:
-
Linoleic acid (high purity)
-
Linolenyl alcohol (high purity)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)
-
Anhydrous organic solvent (e.g., n-hexane or toluene)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel with temperature control and magnetic stirring
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of linoleic acid and linolenyl alcohol in the anhydrous organic solvent. A common starting concentration is 0.1 M for each reactant.
-
Water Removal: Add activated molecular sieves to the reaction mixture (approximately 10-20% w/v) to adsorb any residual water and the water produced during the reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.
-
Reaction: Seal the reaction vessel and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to the optimal temperature for the chosen lipase (typically 40-60°C). Maintain constant stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC.
-
Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (B1210297) to isolate the pure this compound.
Protocol 2: Chemical Synthesis of this compound via Fischer Esterification
Materials:
-
Linoleic acid (high purity)
-
Linolenyl alcohol (high purity)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add linoleic acid, a slight excess of linolenyl alcohol (e.g., 1.2 equivalents), and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of the strong acid catalyst (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis (Fischer Esterification) Workflow
Caption: Workflow for the chemical synthesis of this compound.
Simplified Signaling Pathway Involving Linoleic Acid Metabolites
Caption: Simplified signaling pathway of Linoleic Acid metabolites.
References
Technical Support Center: GC-MS Analysis of Linoleyl Linolenate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of linoleyl linolenate. As this compound is a non-volatile fatty acid, analysis requires derivatization into its more volatile Fatty Acid Methyl Ester (FAME).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for GC-MS analysis of this compound?
A1: Fatty acids like this compound possess carboxyl groups that make them polar and non-volatile.[1] This inherent chemical property prevents them from being effectively vaporized and passed through a GC column. Derivatization, typically through transesterification to form Fatty Acid Methyl Esters (FAMEs), is a critical step that increases the compound's volatility and thermal stability, allowing for successful GC analysis.[2][3]
Q2: What is a reliable derivatization method for converting this compound to its FAME?
A2: A widely used and effective method is methylation using Boron Trifluoride (BF₃) in methanol.[2][4] This process involves heating the sample with the BF₃-Methanol reagent to convert the fatty acid into its corresponding methyl ester. Optimization of reaction time and temperature is crucial; studies have shown that heating at 70°C for 90 minutes provides a high yield of FAMEs while minimizing degradation.
Q3: How do I select the appropriate GC column for this compound FAME analysis?
A3: Column selection is the most critical factor for achieving good separation. For analyzing polyunsaturated FAMEs and their geometric (cis/trans) isomers, a highly polar stationary phase is required. Highly polar cyanopropyl columns (e.g., HP-88, DB-23) or ionic liquid-based columns (e.g., SLB-IL111) are strongly recommended for separating isomers of this compound. Standard non-polar (e.g., HP-5MS) or mid-polar (e.g., DB-Wax) columns are generally insufficient for resolving these complex isomers.
Q4: Should I use Electron Ionization (EI) or Chemical Ionization (CI) for MS detection?
A4: The choice depends on your analytical goals.
-
Electron Ionization (EI): This is a common, high-energy ionization technique that produces extensive fragmentation. While this creates a detailed fingerprint for identification, it can result in a weak or absent molecular ion for FAMEs.
-
Positive Chemical Ionization (PCI): This is a softer ionization technique that results in less fragmentation and often produces a more abundant protonated molecule ([M+H]⁺). For unsaturated fatty acids like this compound, PCI can offer higher sensitivity compared to EI.
Q5: Is it better to use Full Scan or Selected Ion Monitoring (SIM) mode?
A5: For quantification and trace-level detection, Selected Ion Monitoring (SIM) mode is superior. By monitoring only a few characteristic ions of the target analyte, SIM mode significantly increases sensitivity and selectivity, especially in complex biological matrices. Full Scan mode is more appropriate for initial identification and qualitative analysis when the compound's identity is unknown.
Troubleshooting Guide
Q1: My chromatographic peaks for this compound FAME are broad or tailing. What is the cause?
A1: Poor peak shape is a common issue with several potential causes:
-
Column Overload: Injecting too much sample can saturate the column. Try diluting your sample or increasing the split ratio.
-
Active Sites: The injector liner or the front of the GC column may have active sites that interact with your analyte. Replace the inlet liner with a deactivated one and trim 0.5-1 meter from the front of the column.
-
Incorrect Temperatures: If the injector or transfer line temperature is too low, it can cause slow sample vaporization, leading to broad peaks. Conversely, if the oven starting temperature is too high, it can lead to poor analyte focusing on the column.
-
Improper Column Installation: A poorly installed column can cause dead volume and leaks, resulting in tailing peaks. Reinstall the column according to the manufacturer's instructions.
Q2: I am seeing a very low signal or no peak at all for my analyte. What should I check?
A2: A low or absent signal can be traced back to several issues:
-
System Leaks: Air leaks, particularly in the injector or MS interface, can degrade the column and reduce sensitivity. Perform a leak check.
-
Inefficient Derivatization: The conversion to FAME may be incomplete. Verify your derivatization protocol, ensuring reagents are fresh and reaction conditions (temperature, time) are optimal.
-
Sample Degradation: Polyunsaturated fatty acids are prone to thermal degradation. Check that the injector temperature is not excessively high. An optimized temperature around 250-270°C is a good starting point.
-
MS Detector Issues: The MS source may be dirty, or the detector (electron multiplier) may be failing. Check the MS tune report and perform source cleaning if necessary.
Q3: My retention times are shifting from one run to the next. Why is this happening?
A3: Retention time variability can compromise data quality. Common causes include:
-
Carrier Gas Flow Instability: Check for leaks in the gas lines and ensure the gas regulators are functioning correctly.
-
Matrix Effects: Complex sample matrices can interact with the column differently from clean standards, causing shifts in retention time. Using an internal standard can help correct for this.
-
Column Contamination or Degradation: Over time, non-volatile residues can build up on the column, or the stationary phase can degrade, affecting retention. Trimming the column or replacing it may be necessary.
-
Changes in Oven Temperature Profile: Ensure the GC oven is accurately following the programmed temperature ramp.
Q4: I am unable to separate the geometric isomers of this compound. How can I improve resolution?
A4: Separating geometric isomers is challenging and requires specific conditions:
-
Use a Highly Polar Column: This is the most critical factor. A standard HP-5MS or wax column will not suffice. You must use a column with a highly polar stationary phase, such as a high-percentage cyanopropyl (e.g., HP-88) or an ionic liquid column.
-
Optimize the Temperature Program: Use a slow oven ramp rate (e.g., 2-6°C/min) through the elution range of the C18 isomers. This increases the interaction time with the stationary phase, improving separation.
-
Increase Column Length: A longer column (e.g., 100 m) provides more theoretical plates and can significantly enhance the resolution of closely eluting isomers.
Data Presentation: Recommended GC-MS Parameters
The following tables provide recommended starting parameters for the analysis of this compound FAME. These should be optimized for your specific instrument and application.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Notes |
| GC Column | Highly Polar (e.g., HP-88, SLB-IL111) | Critical for isomer separation. |
| 30-100 m length, 0.25 mm ID, 0.20 µm film | Longer columns improve resolution. | |
| Injector | Split/Splitless | Use splitless for trace analysis. |
| Injector Temp. | 250 - 270 °C | Optimize to prevent degradation while ensuring complete vaporization. |
| Carrier Gas | Helium | Flow rate of 1.0 - 1.8 mL/min. |
| Oven Program | Initial: 100 °C, hold 2 min | Starting low helps focus analytes. |
| Ramp 1: 10 °C/min to 200 °C | Adjust ramp rate to optimize separation. | |
| Ramp 2: 5 °C/min to 250 °C, hold 5 min | Slower ramp can improve resolution of late-eluting peaks. |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI is standard; PCI may offer better sensitivity for PUFAs. |
| EI Energy | 70 eV | Standard setting for generating reproducible mass spectra. |
| Ion Source Temp. | 180 - 230 °C | Lower temperatures can reduce in-source fragmentation. |
| Transfer Line Temp. | 250 - 280 °C | Must be hot enough to prevent condensation but not so hot as to cause degradation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Use for quantitative analysis to maximize sensitivity. |
| Mass Range (Full Scan) | 50 - 500 amu | A typical range for identifying FAMEs. |
Experimental Protocol: Transesterification with BF₃-Methanol
This protocol describes a common method for converting fatty acids in a lipid extract to FAMEs for GC-MS analysis.
-
Sample Preparation: Start with a dried lipid extract (approximately 1-5 mg) in a screw-cap glass tube.
-
Saponification (Optional): If analyzing triglycerides, first add 1 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5 minutes to hydrolyze the lipids into free fatty acids. Cool to room temperature.
-
Methylation: Add 2 mL of 14% Boron Trifluoride (BF₃) in Methanol to the tube.
-
Heating: Cap the tube tightly and heat at 70°C for 90 minutes. This step methylates the free fatty acids.
-
Extraction: Cool the tube to room temperature. Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully collect the upper organic layer (n-heptane), which contains the FAMEs, and transfer it to a GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: A troubleshooting workflow for common GC-MS issues.
Caption: Logical relationships between GC parameters and analytical outcomes.
References
Technical Support Center: Purification of Synthetic Linoleyl Linolenate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic linoleyl linolenate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Free linoleic acid and linolenic acid.
-
Byproducts of Esterification: These can include mono- and diglycerides if glycerol (B35011) is used in the synthesis.
-
Isomers: Positional isomers of this compound may form depending on the synthesis method.
-
Oxidation Products: Polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of hydroperoxides and other degradation products.
-
Catalyst Residues: Depending on the synthetic route, residual catalyst may be present.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Useful for quantifying fatty acid composition after transesterification of the sample to fatty acid methyl esters (FAMEs).
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for analyzing the intact ester and separating it from other glycerides and free fatty acids.[2] Silver-ion HPLC can be used to separate isomers based on the degree of unsaturation.[3]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides structural information for impurity identification.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help in identifying and quantifying different components of the mixture.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Purity of Final Product | Incomplete reaction during synthesis. | Optimize reaction conditions (time, temperature, catalyst, molar ratios of reactants). |
| Inefficient purification method. | Select a more appropriate purification technique (see below). Consider a multi-step purification approach. | |
| Presence of Unreacted Free Fatty Acids | Incomplete esterification. | Drive the reaction to completion by removing water or using an excess of one reactant. |
| Inadequate removal during purification. | - Alkali Washing: A dilute alkali wash can saponify and remove free fatty acids. However, this may also hydrolyze the desired ester, so conditions must be carefully controlled.- Column Chromatography: Silica (B1680970) gel chromatography can effectively separate the nonpolar ester from the more polar free fatty acids.- Solvent Extraction: Liquid-liquid extraction with a suitable solvent system can remove free fatty acids. | |
| Contamination with Mono- or Diglycerides | Incomplete reaction or side reactions during synthesis. | Silica Gel Column Chromatography: This is a standard method for separating triacylglycerols from di- and monoglycerides. |
| Oxidation of the Product | Exposure to air, light, or high temperatures. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants during synthesis and storage.- Store the purified product at low temperatures and protected from light. |
| Isomeric Impurities Present | Non-specific synthesis method. | Silver-Ion Chromatography: This technique, in either column or HPLC format, is effective at separating unsaturated isomers. |
Quantitative Data Summary
Table 1: Purity of Fatty Acid Esters Achieved by Different Purification Methods
| Purification Method | Target Compound | Starting Material | Purity Achieved | Reference |
| Crystallization | Phytosterol Esters | Esterification Product | 98.2% | |
| pH-Zone Refining Counter Current Chromatography | α-Linolenic Acid | Perilla Seed Oil | 92.79% | |
| Conventional Counter Current Chromatography | α-Linolenic Acid | Perilla Seed Oil | 98.98% | |
| Chemo-enzymatic Synthesis and Purification | all-trans-Retinyl Palmitate | Retinyl Acetate (B1210297) | >99% | |
| Silica Column Chromatography & Crystallization | Symmetrical Triacylglycerols | Tristearin | >99% |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is designed to separate the relatively nonpolar this compound from more polar impurities like free fatty acids, mono-, and diglycerides.
Materials:
-
Crude synthetic this compound
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Rotary evaporator
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with pure hexane to elute the most nonpolar compounds.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is to start with 100% hexane and incrementally increase the ethyl acetate concentration (e.g., 2%, 5%, 10%, etc.).
-
This compound, being a nonpolar ester, is expected to elute with a low percentage of ethyl acetate in hexane.
-
-
Fraction Collection: Collect fractions of the eluate.
-
Purity Analysis: Analyze the purity of each fraction using Thin Layer Chromatography (TTC) or HPLC.
-
Product Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for High-Purity this compound
This method is suitable for obtaining highly pure this compound, especially for separating it from closely related isomers or impurities.
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
Reverse-phase C18 column suitable for preparative scale
-
UV detector
Mobile Phase:
-
A typical mobile phase for reverse-phase separation of lipids is a gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
Methodology:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from its impurities.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column. The amount injected will depend on the column size and loading capacity.
-
Run the gradient method developed on the analytical scale, adjusting flow rates for the larger column.
-
-
Fraction Collection: Monitor the elution profile with the UV detector and collect the peak corresponding to this compound using the fraction collector.
-
Purity Verification and Solvent Removal: Analyze the purity of the collected fraction. Pool the pure fractions and remove the solvent, typically by rotary evaporation followed by high vacuum, to yield the final product.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of synthetic this compound.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifact Formation in the Analysis of Unsaturated Lipids
Welcome to the technical support center for the analysis of unsaturated lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common artifact formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in unsaturated lipid analysis?
A1: Artifacts in unsaturated lipid analysis primarily arise from three sources:
-
Sample Handling and Preparation: Oxidation is a major issue, as the double bonds in unsaturated lipids are susceptible to attack by oxygen and ozone.[1][2][3] This can be exacerbated by exposure to light, heat, and certain metals.[1] Additionally, the choice of solvents can lead to artifact formation, such as the creation of methyl esters when using methanol (B129727).[4]
-
Analytical Instrumentation (Mass Spectrometry): In-source fragmentation is a common problem where lipid molecules fragment within the ion source of the mass spectrometer, leading to misidentification and inaccurate quantification. Another significant issue is the formation of various adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+), where the ratios of these adducts can vary significantly, impacting quantitative accuracy.
-
Chemical Reactions during Analysis: Ozonolysis, the reaction of ozone with double bonds, can occur from ambient ozone in the lab, leading to cleavage of the fatty acyl chains and the formation of aldehydes and other byproducts.
Q2: How can I prevent the oxidation of my unsaturated lipid samples?
A2: To prevent oxidation, it is crucial to minimize exposure to oxygen, light, and heat throughout the entire workflow.
-
Sample Collection and Storage: Flash-freeze samples in liquid nitrogen immediately after collection. Store samples at -80°C in an oxygen-free environment (e.g., under nitrogen or argon). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Sample Preparation: Perform all extraction and preparation steps on ice and in a cold environment. Use deoxygenated solvents and consider adding antioxidants like butylated hydroxytoluene (BHT) to your solvents.
-
Solvents: Use high-purity, fresh solvents to avoid contaminants that can promote oxidation. Chloroform (B151607), for instance, can decompose in the presence of light and oxygen to form reactive species.
Q3: What is in-source fragmentation and how can I minimize it?
A3: In-source fragmentation occurs when lipid ions fragment in the ion source of a mass spectrometer before mass analysis. This can lead to the incorrect identification of lipid species and skewed quantification. For example, phosphatidylserine (B164497) (PS) can fragment to form phosphatidic acid (PA), leading to an overestimation of PA. To minimize in-source fragmentation:
-
Optimize Ion Source Parameters: Carefully tune ion source parameters such as capillary voltage, cone voltage, and source temperature to use the softest ionization conditions possible.
-
Use Appropriate Ionization Techniques: Electrospray ionization (ESI) is generally considered a "soft" ionization technique, but even with ESI, fragmentation can occur.
-
Instrument Maintenance: Ensure the mass spectrometer is clean and properly maintained, as contaminants can sometimes promote fragmentation.
Q4: How do I deal with adduct formation in my mass spectrometry data?
A4: Adduct formation is common in ESI-MS, where lipids associate with cations like H+, Na+, K+, and NH4+. The distribution of these adducts can be inconsistent, leading to quantitative errors if not properly handled.
-
Consistent Mobile Phase: Use a consistent and well-defined mobile phase with controlled concentrations of modifiers (e.g., ammonium (B1175870) formate) to promote the formation of a single, dominant adduct.
-
Data Analysis: During data processing, it is crucial to identify and sum the intensities of all significant adducts for a given lipid species to obtain accurate quantification. Relying on a single adduct can lead to significant underestimation.
-
Solvent Quality: The quality of organic solvents can impact adduct formation. For instance, impurities in acetonitrile (B52724) can lead to the formation of unusual adducts.
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my mass spectrum that could be oxidized lipids.
| Possible Cause | Troubleshooting Step |
| Sample Oxidation during Storage or Preparation | 1. Review your sample handling and storage protocol. Ensure samples were stored at -80°C under an inert atmosphere. 2. Check if antioxidants were used during extraction. 3. Verify that all procedures were performed on ice and with minimal exposure to light and air. |
| Ozonolysis from Ambient Ozone | 1. Check the ozone levels in your laboratory. High-efficiency particulate air (HEPA) filters can help reduce ozone. 2. Minimize the time the sample is exposed to the ambient environment before analysis. |
| In-source Oxidation | 1. Optimize ion source parameters to minimize in-source reactions. 2. Clean the ion source to remove any potential catalysts for oxidation. |
Issue 2: My quantitative results are not reproducible, and I suspect adduct variability.
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | 1. Prepare fresh mobile phases for each batch of analysis. 2. Ensure the concentration of any salt modifiers (e.g., ammonium formate) is consistent. |
| Variable Cation Contamination | 1. Use high-purity solvents and additives to minimize contamination with sodium and potassium ions. 2. Ensure all glassware and plasticware are thoroughly cleaned to remove cation residues. |
| Data Processing Issues | 1. In your data analysis software, make sure you are identifying and integrating all major adducts for each lipid of interest. 2. Compare the relative abundance of different adducts across your samples to identify inconsistencies. |
Issue 3: I am detecting lipid species that I did not expect, which might be fragments of other lipids.
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | 1. Systematically reduce the cone/fragmentor voltage and source temperature to find the gentlest ionization conditions that still provide adequate signal. 2. Analyze known standards of the suspected parent lipid to see if they produce the unexpected fragment ions under your experimental conditions. |
| Co-elution of Isobaric Species | 1. Improve your chromatographic separation to resolve potentially co-eluting lipids. 2. Use high-resolution mass spectrometry to differentiate between species with very similar m/z values. |
Quantitative Data Summary
The following table summarizes the potential quantitative impact of adduct formation on the analysis of diacylglycerols (DAGs), based on a study of 48 DAG species across 2366 mouse samples.
| Adduct(s) Used for Quantification | Potential Quantitative Error | Key Finding |
| Single Adduct Ion (e.g., only [M+NH4]+) | Up to 70% error | Relying on a single adduct can lead to significant inaccuracies in quantification. |
| [M+NH4]+ and [M+Na]+ Combined | Within 5% accuracy | Combining the two major adducts significantly improves quantitative accuracy. |
Experimental Protocols
Protocol 1: Minimizing Oxidation During Lipid Extraction
This protocol is a modified Folch extraction designed to minimize lipid oxidation.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen or argon gas source
-
Ice bucket
-
Deoxygenated chloroform and methanol (HPLC grade)
-
0.01% Butylated hydroxytoluene (BHT) in methanol
-
Deoxygenated 0.9% NaCl solution
Procedure:
-
Pre-cool all glassware, solvents, and solutions on ice.
-
Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer tube.
-
Add 20 volumes of ice-cold, deoxygenated chloroform:methanol (2:1, v/v) containing 0.01% BHT.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of ice-cold, deoxygenated 0.9% NaCl solution.
-
Vortex the tube for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen or argon gas in a fume hood.
-
Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for storage.
-
Store the final extract at -80°C under an inert atmosphere.
Protocol 2: Data Processing for Accurate Quantification with Multiple Adducts
This protocol outlines the general steps for processing mass spectrometry data to account for multiple adducts.
Software:
-
Lipidomics data processing software (e.g., MS-DIAL, LipidSearch, XCMS)
Procedure:
-
Peak Picking and Alignment: Process the raw mass spectrometry data to detect peaks and align them across all samples based on retention time and m/z.
-
Adduct Identification: In the software's settings, specify the expected adducts for your analysis (e.g., [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+).
-
Lipid Identification: Identify lipids based on their accurate mass, retention time, and fragmentation spectra (if available), considering all specified adducts.
-
Adduct Grouping: Group all identified adducts that correspond to the same lipid species.
-
Quantification: For each lipid, sum the peak areas or intensities of all its identified adducts to obtain the total abundance.
-
Normalization: Normalize the total lipid abundances using an appropriate internal standard.
Visualizations
Caption: Workflow illustrating the stages where artifacts can be introduced.
Caption: A logical troubleshooting guide for common artifact issues.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Oxidation under Ambient Air—Not Only a Fast and Economical Method to Identify Double Bond Positions in Unsaturated Lipids But Also a Reminder of Proper Lipid Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
Technical Support Center: Enhancing the Resolution of Wax Esters in Chromatography
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of wax esters. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these complex lipids by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing wax esters by chromatography?
The analysis of wax esters, which are composed of long-chain fatty acids and long-chain fatty alcohols, presents several challenges due to their high molecular weight, low volatility, and complex isomeric nature.[1][2] Common issues include:
-
Poor Resolution and Co-elution: Due to the similarity in structure and properties of different wax ester species, achieving baseline separation can be difficult.[2][3]
-
Broad and Tailing Peaks: These are often caused by factors such as poor sample solubility, suboptimal flow rates, or column contamination.[4]
-
Low Volatility (GC): High molecular weight wax esters require high temperatures for volatilization, which can lead to thermal degradation.
-
Poor Solubility (HPLC): Wax esters have limited solubility in many common reversed-phase solvents, leading to precipitation and poor peak shape.
-
Low Sensitivity: Detecting low concentrations of wax esters can be challenging, especially without derivatization.
Q2: When should I choose GC versus HPLC for wax ester analysis?
The choice between GC and HPLC depends on the specific properties of the wax esters and the goals of the analysis.
-
Gas Chromatography (GC): High-Temperature GC (HTGC) is a powerful technique for the direct analysis of intact high molecular weight wax esters, avoiding the need for hydrolysis and derivatization. It is particularly useful for separating wax esters based on their carbon number and degree of unsaturation. However, conventional GC is often limited by maximum operating temperatures insufficient to elute long-chain wax esters.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for separating wax esters, especially when coupled with mass spectrometry (MS). It is advantageous for analyzing thermally labile or very high molecular weight wax esters that are not amenable to GC. Non-aqueous reversed-phase (NARP) HPLC can significantly improve the resolution of very non-polar wax esters.
Q3: Is derivatization necessary for wax ester analysis?
While direct analysis of intact wax esters is possible, particularly with HTGC, derivatization can be a useful strategy in certain situations.
-
For GC analysis: If direct analysis is challenging, wax esters can be hydrolyzed and then derivatized to form fatty acid methyl esters (FAMEs) and fatty alcohols. This can simplify the analysis but results in the loss of information about the original intact wax ester structure.
-
For HPLC analysis: Derivatization is less common for HPLC but can be employed to improve detection, for example, by adding a UV-active or fluorescent tag.
Troubleshooting Guides
Gas Chromatography (GC)
Problem 1: Poor resolution and co-elution of wax ester peaks.
Caption: Troubleshooting workflow for poor GC resolution.
-
Solution:
-
Optimize the Temperature Program: A slow temperature ramp rate can significantly improve the separation of closely eluting compounds. For complex mixtures, a multi-step temperature program may be necessary.
-
Column Selection: A longer column with a thinner film thickness generally provides better resolution. For high-temperature applications, use a thermally stable stationary phase like polydimethylsiloxane (B3030410) (e.g., DB-1HT, DB-5HT). Phenyl-methylpolysiloxane phases can offer different selectivity for moderately polar compounds.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. Hydrogen is often preferred as a carrier gas as it can improve efficiency and resolution.
-
Comprehensive Two-Dimensional GC (GCxGC): For highly complex samples, GCxGC provides significantly enhanced separation by using two columns with different selectivities.
-
Problem 2: High molecular weight wax esters are not eluting from the GC column.
-
Solution:
-
Increase Temperatures: Ensure the injector, column, and detector temperatures are high enough for the analytes to volatilize and pass through the system. High-temperature GC (HTGC) systems can operate at up to 480°C. Injector and detector temperatures around 390°C have been used successfully.
-
Check for Column Contamination: Non-volatile residues at the column inlet can prevent the elution of analytes. Bake out the column at its maximum rated temperature or trim the first few centimeters of the column.
-
Sample Preparation: Ensure the sample is fully dissolved in a suitable solvent before injection.
-
Problem 3: Peaks are broad and tailing.
-
Solution:
-
Optimize Flow Rate: A suboptimal carrier gas flow rate can lead to peak broadening.
-
Injection Technique: A splitless injection, often used for trace analysis, can contribute to broader peaks if not optimized. Consider adjusting the splitless time or trying a split injection.
-
Column Contamination: Accumulation of non-volatile residues can cause peak tailing.
-
| Parameter | Recommended Condition for High Molecular Weight Wax Esters (GC) |
| Column | DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness |
| Injector Temp. | 390°C |
| Detector Temp. | 390°C |
| Oven Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split (e.g., 1/5) or optimized splitless |
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor resolution and broad peaks for high molecular weight wax esters in reversed-phase HPLC.
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Solution:
-
Optimize the Mobile Phase:
-
Increase Organic Modifier Concentration: Gradually increase the proportion of the strong, non-polar solvent (e.g., isopropanol, chloroform) in your mobile phase.
-
Utilize Non-Aqueous Reversed-Phase (NARP): For very non-polar wax esters, a mobile phase system like acetonitrile (B52724)/ethyl acetate (B1210297) can significantly improve resolution. A gradient of methanol (B129727) and chloroform (B151607) has also been used successfully with a C30 column.
-
Change the Organic Modifier: Switching from acetonitrile to methanol or tetrahydrofuran (B95107) can alter selectivity and improve peak spacing.
-
-
Improve Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase or a stronger, compatible solvent like chloroform or dichloromethane.
-
Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) can decrease mobile phase viscosity, improve analyte solubility, and enhance chromatographic efficiency. For larger molecules, temperatures between 60-90°C may be beneficial.
-
Problem 2: Peak splitting or tailing in HPLC.
-
Solution:
-
Column Issues: Peak splitting can be caused by a damaged or worn column, or a clogged inlet frit. Consider flushing or replacing the column.
-
Solvent Mismatch: A mismatch between the injection solvent and the mobile phase can lead to poor peak shape.
-
Injector Problems: A partially blocked injector can also cause distorted peak shapes.
-
Problem 3: Inability to detect wax esters with a UV detector.
-
Solution:
-
Wax esters lack strong chromophores, making UV detection challenging. Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also a highly sensitive and specific detection method.
-
| Parameter | Recommended Condition for Wax Esters (HPLC) |
| Column | C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) or C30 |
| Mobile Phase A | Water:Acetonitrile (4:6) with 10 mM ammonium (B1175870) acetate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile:2-Propanol (1:9) with 10 mM ammonium acetate and 0.1% formic acid |
| Gradient | 30% B to 70% B over 5 min, then to 100% B over 30 min |
| Flow Rate | 180 µL/min |
| Column Temp. | 45°C |
| Detector | MS, ELSD, or CAD |
Experimental Protocols
Protocol 1: High-Temperature Gas Chromatography (HTGC-MS) for Direct Analysis of Wax Esters
This protocol is adapted for the analysis of high molecular weight wax esters in gum bases.
-
Sample Preparation: Dissolve the sample (0.1–1.0 mg/mL) in hexane, toluene, or ethanol.
-
GC-MS Conditions:
-
Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 μm film thickness).
-
Injector: Set to 390°C with a split ratio of 1/5.
-
Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Detector (MS): Set to 390°C. Scan m/z from 50 to 920 in EI mode.
-
-
Data Analysis: Identify wax esters based on their mass spectra and retention times compared to standards.
Protocol 2: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC-MS) for Wax Ester Analysis
This protocol is suitable for the separation of complex wax ester mixtures.
-
Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent compatible with the initial mobile phase.
-
HPLC-MS Conditions:
-
Column: Nova-Pak C18 column.
-
Mobile Phase: A gradient of acetonitrile and ethyl acetate. The exact gradient should be optimized based on the sample complexity.
-
Detector (APCI-MS): Atmospheric Pressure Chemical Ionization Mass Spectrometry can be used for sensitive detection and structural elucidation.
-
-
Data Analysis: Wax esters elute based on their equivalent carbon number (ECN). Within a group of wax esters with the same ECN, more unsaturated species tend to elute first. Mass spectrometry data will aid in the identification of individual molecular species.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Linoleic and Linolenic Acid Esters and Their Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced biological effects of esters derived from essential fatty acids.
Introduction
Linoleic acid, an omega-6 fatty acid, and linolenic acid, an omega-3 fatty acid, are essential polyunsaturated fatty acids (PUFAs) that play crucial roles in human health and disease. Their biological activities are often mediated through their conversion into a variety of signaling molecules. The esterification of these fatty acids can modify their bioavailability and biological effects. This guide provides a comparative analysis of the biological activities of various esters and isomers of linoleic and linolenic acid, with a focus on their anti-inflammatory, antioxidant, and cytotoxic properties. It is important to note that while the focus of this guide is on "linoleyl linolenate" and its isomers, a comprehensive search of the scientific literature did not yield specific data for this particular ester. Therefore, this guide will compare the biological activities of other relevant esters and isomers of linoleic and linolenic acid to provide a valuable comparative framework for researchers in the field.
Comparative Biological Activity of Linoleic and Linolenic Acid Derivatives
The biological activities of linoleic and linolenic acid derivatives are diverse and depend on their specific chemical structures, including the nature of the esterifying group and the isomeric form of the fatty acid. The following table summarizes the key biological activities of various esters and isomers based on available experimental data.
| Compound/Isomer | Biological Activity | Cell/Animal Model | Key Findings |
| Linoleic Acid Esters | |||
| Methyl Linoleate | Pro-oxidant | In vitro (Chemiluminescence assay) | More susceptible to peroxidation than conjugated linoleic acid (CLA) isomers.[1] |
| No radical scavenging activity | In vitro (DPPH assay) | Did not show radical quenching activity.[1] | |
| Linoleyl Hydroxamic Acid | Cytotoxic | Mammalian cell lines | Displays cytotoxic and ichthytoxic activity. |
| 13-LAHLA (Linoleic acid ester of 13-hydroxy linoleic acid) | Anti-inflammatory | RAW 264.7 macrophages | Suppresses LPS-stimulated secretion of cytokines (IL-6, IL-1β) and expression of pro-inflammatory genes (iNOS, COX-2).[2] |
| 13-LAHLA had a stronger suppressive effect on IL-6 and IL-1β mRNA levels compared to 9-PAHSA.[2] | |||
| Linolenic Acid Esters | |||
| Methyl Linolenate | Precursor for isomers | In vitro (Thermal induction) | Can be thermally induced to form a mixture of linolenic acid isomers.[3] |
| Conjugated Linoleic Acid (CLA) Isomers | |||
| cis-9, trans-11-CLA | Antioxidant | In vitro (DPPH assay) | Reacted and quenched DPPH radicals. |
| Anti-carcinogenic | Animal models | Active in inhibiting carcinogenesis. | |
| Anti-inflammatory | Cultured endothelial cells | Decreased concentrations of MCP-1, IL-6, IL-8, and RANTES. | |
| trans-10, cis-12-CLA | Antioxidant | In vitro (DPPH assay) | More effective at inhibiting lipid peroxidation than c9, t11-CLA. |
| Reduces body fat | Animal models | Referred to as the most effective isomer affecting blood lipids. | |
| Anti-proliferative | Human colorectal and prostate cancer cells | Exhibited the greatest potency against colorectal cancer proliferation. | |
| Anti-inflammatory | Cultured endothelial cells | Decreased MCP-1 and RANTES, but increased IL-6 concentrations. | |
| Other Fatty Acids and Derivatives | |||
| α-Linolenic Acid (ALA) | Anti-inflammatory | M1-like macrophages | Dampens the inflammatory phenotype by reducing LPS-induced IL-1β, IL-6, and TNFα production. |
| Cytotoxic | SP 2/0 mouse myeloma cells | Toxic to myeloma cells in vitro. | |
| Linoleic Acid (LA) | Pro-inflammatory | General | Precursor to the pro-inflammatory arachidonic acid. |
| No significant cytotoxicity | U937, HeLa, Vero, CHO cells | Did not show significant toxicity on these mammalian cell lines. | |
| Sodium Linoleate | Antitumor | Ehrlich ascites tumor (EAT) cells | More effective in killing human chronic lymphocytic leukemia lymphocytes than normal lymphocytes. |
Signaling Pathways and Experimental Workflows
To visualize the relationships between these fatty acids and their metabolic products, as well as a typical workflow for assessing their biological activity, the following diagrams are provided.
Caption: Metabolic pathways of omega-6 and omega-3 fatty acids.
Caption: A generalized workflow for in vitro bioactivity screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Secretion)
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 13-LAHLA) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging capacity of a test compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a 0.1 mM DPPH solution in ethanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the untreated control cells.
Conclusion
The biological activities of linoleic and linolenic acid derivatives are highly dependent on their isomeric form and the nature of their esterification. Conjugated isomers of linoleic acid, such as cis-9, trans-11-CLA and trans-10, cis-12-CLA, exhibit potent antioxidant and anti-inflammatory properties that are not observed with linoleic acid or its simple methyl ester. Similarly, hydroxylated esters of linoleic acid, like 13-LAHLA, have demonstrated significant anti-inflammatory effects. While α-linolenic acid is generally recognized for its anti-inflammatory properties, its cytotoxic effects on certain cancer cell lines highlight the context-dependent nature of its biological activity.
A significant gap in the current scientific literature is the lack of direct comparative studies on the biological activities of "this compound" and its specific isomers. Future research should focus on synthesizing these specific esters and evaluating their biological effects to provide a more complete understanding of how the combination and isomeric forms of these two essential fatty acids in an ester linkage influence their activity. Such studies would be invaluable for the development of novel therapeutic agents for a range of inflammatory and proliferative diseases.
References
A Comparative Guide to the Validation of Analytical Methods for Linoleyl Linolenate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of linoleyl linolenate, an ester of linoleic acid and linolenic acid. The focus is on the validation parameters and performance of common chromatographic techniques. Given that direct analysis of intact this compound is less common, this guide also covers the widely used approach of analyzing its constituent fatty acids as fatty acid methyl esters (FAMEs).
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound or its constituent fatty acids depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques. For GC analysis, derivatization to FAMEs is a standard procedure to enhance volatility.
| Validation Parameter | GC-FID (as FAMEs) | GC-MS (as FAMEs) | HPLC-UV (as FA derivatives) | LC-MS/MS (Intact Esters/FA) |
| Specificity | Moderate (based on retention time) | High (mass spectral data confirms identity)[1] | Moderate to High (depends on chromophore) | Very High (based on parent and fragment ions)[2] |
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.999[4] | > 0.99[5] | > 0.99[1] |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Dependent on derivative and detector response | Wide, dependent on ionization efficiency |
| Accuracy (% Recovery) | Typically 97.4% - 103.9%[6] | Typically 98.3% - 101.6%[4] | Typically 92.9% - 108.5%[7] | Not consistently reported for intact esters |
| Precision (RSD) | Repeatability: < 2%[6] | Repeatability: < 2%[4] | Intermediate Precision: < 5%[7] | Not consistently reported for intact esters |
| Limit of Detection (LOD) | ~0.01%[5] | Generally lower than GC-FID | 0.00005 mg/mL (for linolenic acid)[8] | ng/mL to pg/mL range[9] |
| Limit of Quantification (LOQ) | ~0.03%[5] | Generally lower than GC-FID | 0.0005 mg/mL (for linolenic acid)[8] | ng/mL to pg/mL range[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent common practices and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Quantification of this compound as Fatty Acid Methyl Esters (FAMEs) by GC-FID
This protocol involves the transesterification of this compound to its constituent fatty acid methyl esters (linoleic acid methyl ester and linolenic acid methyl ester) for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation (Transesterification)
-
Reagents: Methanolic HCl (3N) or Boron trifluoride (BF₃) in methanol (B129727) (14%), Heptane (B126788), Saturated Sodium Chloride solution.
-
Procedure:
-
Accurately weigh approximately 25 mg of the oil sample containing this compound into a reaction vial.
-
Add 2 mL of methanolic HCl or 14% BF₃-Methanol reagent.[10]
-
Cap the vial tightly and heat at 80-100°C for 20-60 minutes to ensure complete transesterification.[10]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 2 mL of heptane.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the heptane layer.
-
Allow the layers to separate. Carefully transfer the upper heptane layer containing the FAMEs to a clean vial for GC analysis.
-
2. GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column (e.g., DB-FastFAME, Omegawax, or CP-Sil 88).[10][11]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 160°C, hold for 2 minutes, then ramp at 4°C/min to 240°C, and hold for 5 minutes. This program should be optimized for the specific column and analytes.
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
3. Quantification
-
Identify the linoleic acid methyl ester and linolenic acid methyl ester peaks by comparing their retention times with those of a certified reference standard mixture (e.g., Supelco 37 Component FAME Mix).
-
Quantify the amount of each FAME by comparing the peak area to a calibration curve prepared from standards of known concentrations. An internal standard (e.g., methyl heptadecanoate) is recommended for improved accuracy and precision.
Protocol 2: Quantification of Fatty Acids by HPLC-UV after Derivatization
This protocol describes the analysis of the constituent fatty acids of this compound by HPLC with UV detection after derivatization to phenacyl esters, which enhances their UV absorbance for sensitive detection.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Reagents: 2M KOH in methanol, 1M HCl, Dichloromethane, α-bromoacetophenone, Triethylamine (B128534), Acetonitrile (B52724).
-
Procedure:
-
Hydrolysis: To an accurately weighed sample, add 2M methanolic KOH and heat to saponify the ester, releasing the free fatty acids.
-
Acidification: After cooling, acidify the mixture with 1M HCl to protonate the fatty acids.
-
Extraction: Extract the free fatty acids into an organic solvent like dichloromethane. Evaporate the solvent under a stream of nitrogen.
-
Derivatization: To the dried fatty acids, add a solution of α-bromoacetophenone and triethylamine in acetonitrile. Heat the mixture at 80°C for 15-30 minutes to form the phenacyl esters.[12]
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
-
2. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: 242 nm for phenacyl esters.
-
Injection Volume: 10-20 µL
-
3. Quantification
-
Identify the fatty acid phenacyl ester peaks based on their retention times compared to derivatized standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the derivatized fatty acid standards to quantify the amounts in the sample.
Mandatory Visualization
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound quantification and a conceptual workflow for its application in a research context.
Caption: Workflow for analytical method validation.
Caption: Application of this compound quantification.
References
- 1. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Alpha-Linolenic Acid from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of alpha-linolenic acid (ALA), a critical omega-3 fatty acid, sourced from various plants. The focus is on providing objective, data-driven comparisons of ALA content and performance, supported by detailed experimental protocols for extraction, analysis, and purification. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction to Alpha-Linolenic Acid (ALA)
Alpha-linolenic acid (C18:3, n-3) is an essential polyunsaturated fatty acid that the human body cannot synthesize and must be obtained through diet.[1] It is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for various physiological functions.[2] ALA is predominantly found in plant-based oils and has garnered significant attention for its potential health benefits, including cardiovascular protection, neuroprotective effects, and anti-inflammatory properties.[1][3] Plant-derived ALA offers a sustainable and widely available alternative to marine sources of omega-3 fatty acids.[4]
Comparative Analysis of ALA from Different Plant Sources
The content of alpha-linolenic acid varies significantly among different plant sources. Flaxseed, perilla, and chia seeds are particularly rich in ALA, often containing over 50% of their total fatty acid profile as ALA. Other valuable sources include walnut, soybean, and canola oils. The choice of plant source can impact not only the yield of ALA but also the presence of other fatty acids and bioactive compounds that may have synergistic or confounding effects.
Quantitative Data on ALA Content
The following table summarizes the typical alpha-linolenic acid content in several common plant oils, providing a basis for selecting appropriate sources for research and development.
| Plant Source | Scientific Name | Alpha-Linolenic Acid (ALA) Content (% of total fatty acids) | Reference |
| Linseed (Flaxseed) Oil | Linum usitatissimum | 47.53% - 60.21% | |
| Perilla Seed Oil | Perilla frutescens | ~60% | |
| Chia Seed Oil | Salvia hispanica | >50% | |
| Walnut Oil | Juglans regia | 8% - 15.5% | |
| Soybean Oil | Glycine max | up to 10% | |
| Canola (Rapeseed) Oil | Brassica napus | 8.76% |
Comparative Physicochemical Properties
A study comparing the physical and chemical properties of linseed, soybean, and walnut oils revealed differences that can influence their stability and potential applications.
| Property | Linseed Oil | Soybean Oil | Walnut Oil | Reference |
| Refractive Index | 1.48 | 1.47 | 1.84 | |
| Saponification Value (mg KOH/g oil) | 192 | 191 | 190.73 | |
| Acid Value (mg KOH/g oil) | 0.87 | 0.27 | 0.79 | |
| Iodine Value (g I2/100 g oil) | 175 | 128 | 145 | |
| Peroxide Value (Meq oxygen/Kg) | 1.95 | 0.77 | 1.31 |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and purification of alpha-linolenic acid from plant sources.
Lipid Extraction: Soxhlet Extraction
Soxhlet extraction is a widely used method for the efficient extraction of lipids from solid plant materials.
Materials:
-
Dried and finely ground plant material (e.g., seeds)
-
Soxhlet extractor apparatus (including round-bottom flask, extraction chamber with siphon, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Organic solvent (e.g., n-hexane or petroleum ether)
-
Rotary evaporator
Procedure:
-
Place a known weight of the dried, ground plant material into the cellulose thimble.
-
Insert the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the extraction solvent to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the sample in the thimble.
-
The solvent will slowly fill the extraction chamber. Once it reaches the top of the siphon arm, the entire volume of solvent and extracted lipids will be siphoned back into the round-bottom flask.
-
This cycle is repeated for several hours until the extraction is complete (indicated by the solvent in the siphon arm becoming clear).
-
After extraction, the solvent is removed from the lipid extract using a rotary evaporator to yield the crude plant oil.
Fatty Acid Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
To analyze the fatty acid composition, the extracted triglycerides are first converted to their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
Extracted plant oil
-
Methanolic HCl or BF3-methanol reagent
-
n-Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like HP-88)
Procedure (FAMEs Preparation - Acid-Catalyzed Transesterification):
-
To a known amount of the extracted oil in a reaction vial, add the methanolic HCl or BF3-methanol reagent.
-
Seal the vial and heat at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 1-2 hours) to allow for transesterification.
-
Cool the reaction mixture to room temperature.
-
Add water and n-hexane to the vial, vortex, and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The FAMEs solution is now ready for GC-MS analysis.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.
-
The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column.
-
The separated FAMEs are then ionized and detected by the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for their identification and quantification.
Purification of Alpha-Linolenic Acid: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC can be used to isolate and purify ALA from the mixed FAMEs.
Materials:
-
FAMEs mixture
-
HPLC system with a preparative C18 column
-
Mobile phase (e.g., a mixture of acetonitrile, methanol, and n-hexane)
-
Fraction collector
Procedure:
-
Dissolve the FAMEs mixture in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute the FAMEs using an isocratic or gradient mobile phase flow.
-
Monitor the eluent using a suitable detector (e.g., UV detector at 210 nm).
-
Collect the fractions corresponding to the retention time of the ALA standard.
-
The purity of the collected ALA fractions can be confirmed by analytical GC-MS.
Biological Activity and Signaling Pathways
Alpha-linolenic acid has been shown to possess significant anti-inflammatory properties. Studies have demonstrated that ALA can modulate inflammatory responses by inhibiting key signaling pathways.
Anti-inflammatory Signaling Pathway of ALA
One of the primary mechanisms of ALA's anti-inflammatory action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates a downstream cascade involving MyD88, leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6. ALA has been shown to suppress the activation of this pathway, thereby reducing the expression of these inflammatory mediators.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the comparative analysis of alpha-linolenic acid from different plant sources, from sample preparation to data analysis.
References
- 1. Alpha-Linolenic acid: A Pharmacologically Active Ingredient from Nature | Semantic Scholar [semanticscholar.org]
- 2. agrojournal.org [agrojournal.org]
- 3. The cardiovascular effects of flaxseed and its omega-3 fatty acid, alpha-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Wax Ester Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of wax esters is critical for quality control, formulation development, and various research applications. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific analytical needs.
The cross-validation of these analytical methods is a crucial step to ensure data accuracy, precision, and reliability, particularly in regulated environments like drug development.[1] While no single study presents a head-to-head cross-validation of all available methods for wax ester quantification, this guide synthesizes available data to offer a comprehensive comparison.[1]
At a Glance: Key Performance Characteristics
The choice between GC-MS and HPLC for wax ester analysis depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[2] | Separation based on polarity, with detection by various methods (e.g., ELSD, MS).[2] |
| Analytes | Best suited for volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54. | Accommodates a broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds. |
| Sample Preparation | May require derivatization to increase volatility, although direct high-temperature analysis is possible. | Minimal sample preparation is typically required, mainly dissolution in a suitable organic solvent. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | Good sensitivity, though it can be lower than MS for certain compounds. |
| Linearity | Good linearity is achievable with appropriate standards. | The response can be non-linear (e.g., quadratic with ELSD). |
| Accuracy | High, with the use of appropriate internal standards. | Good, with proper calibration and validation. |
| Precision | High, with low relative standard deviation (RSD). | Good, with RSD values typically below 15%. |
| Limitations | Potential for thermal degradation of unsaturated or high molecular weight wax esters. Limited to volatile compounds. | The response is dependent on analyte properties and mobile phase composition. Lacks the inherent selectivity of mass spectrometry without an MS detector. |
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of various techniques for wax ester analysis based on available literature. It is important to note that these values are reported from different studies and may not be directly comparable.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) |
| Linearity (R²) | Good linearity was observed for wax esters with carbon numbers from 29 to 44 over a concentration range of 0.1–0.5 mg/mL (R² = 0.9876). | A non-linear (quadratic) response is common. |
| Precision | Not explicitly reported in the reviewed literature. | Not explicitly reported in the reviewed literature. |
| Accuracy | Not explicitly reported in the reviewed literature. | Not explicitly reported in the reviewed literature. |
| LOD/LOQ | Not explicitly reported in the reviewed literature for wax esters. LOD and LOQ are highly dependent on the specific compound and matrix. | Not explicitly reported in the reviewed literature for wax esters. |
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reproducible scientific research. Below are representative methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the analysis of volatile and thermally stable wax esters. High-temperature GC/MS is necessary for the analysis of high molecular weight wax esters.
-
Sample Preparation : Dissolve samples and standards in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a concentration of 0.1–1.0 mg/mL.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) is a common choice.
-
Injector and Detector Temperatures : Set to high temperatures, for example, 390°C.
-
Oven Temperature Program : An example program is to start at 120°C, ramp to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a hold for 6 minutes.
-
Carrier Gas : Helium is typically used.
-
MS Detection : Operate in electron ionization (EI) mode with a scan range of m/z 50–920.
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatility in separating a wide range of wax esters, and the choice of detector influences sensitivity and specificity. A C30 reversed-phase column can provide good separation of major components in commercial waxes.
-
Sample Preparation : Dissolve the wax ester samples in an appropriate solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v).
-
HPLC Column : A C18 or C30 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.
-
Flow Rate : A typical flow rate is around 0.5-1.0 mL/min.
-
Detectors :
-
Evaporative Light Scattering Detector (ELSD) : The drift tube temperature and nebulizer gas flow should be optimized for the specific mobile phase and analytes.
-
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) : Useful for the identification of wax esters.
-
Cross-Validation Workflow
The cross-validation of HPLC and GC-MS results is essential for ensuring the reliability of analytical data. A general workflow for this process is illustrated below.
Caption: General workflow for the cross-validation of HPLC and GC-MS for wax ester analysis.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of wax esters. GC-MS excels in providing detailed structural information and high sensitivity for volatile and thermally stable wax esters. High-temperature methods have expanded its applicability to intact, higher molecular weight esters. However, the risk of thermal degradation for certain compounds remains a consideration.
HPLC, particularly with detectors like ELSD or MS, offers a more universal approach, capable of analyzing a broader range of wax esters, including those with very high molecular weights and thermal instability, often with simpler sample preparation. While it is a robust and reliable quantitative technique, its response can be non-linear, and it may lack the inherent selectivity of mass spectrometry depending on the detector used.
The selection between GC-MS and HPLC is a balance between the need for detailed structural information and the ability to analyze a wider range of compounds with simpler sample preparation. For comprehensive and unambiguous profiling of wax esters, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.
References
A Comparative Guide to the In Vivo and In Vitro Effects of Linoleic and α-Linolenic Acids, as Proxies for Linoleyl Linolenate
Introduction: This guide provides a comparative analysis of the in vivo and in vitro biological effects of linoleic acid (LA) and α-linolenic acid (ALA), the constituent fatty acids of the ester linoleyl linolenate. Due to a lack of direct experimental data on this compound itself, this document extrapolates its potential effects from the well-documented activities of its components. It is anticipated that the biological impact of this compound would result from its hydrolysis into free linoleic and α-linolenic acids. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these essential fatty acids.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo and in vitro studies on linoleic acid and α-linolenic acid.
Table 1: In Vivo Effects of Dietary Linoleic Acid vs. α-Linolenic Acid in Rodent Models
| Parameter | Animal Model | Linoleic Acid (High LA Diet) | α-Linolenic Acid (High ALA Diet) | Reference |
| Brain DHA Content | Rat Pups (0 and 3 weeks) | Lower | Higher (tended to increase with decreasing LA/LNA ratio) | [1] |
| Litter Size | Rats | Normal | Smaller in the lowest LA/LNA ratio group | [1] |
| Pup Survival Rate | Rats | Normal | Lower in the lowest LA/LNA ratio group | [1] |
| Anesthesia Onset Time (Pentobarbital) | Mice | Shorter | Longer | [2] |
| Anesthetic Time (Pentobarbital) | Mice | Longer | Shorter | [2] |
| Locomotion (Scopolamine-induced) | Mice | Less Increased | More Increased | [2] |
| Vascular Permeability (Acetic Acid-induced) | Mice | Not Reported | 34.2% inhibition (5 mg/kg), 37.7% inhibition (10 mg/kg) | [3] |
| Paw Edema (Carrageenan-induced) | Rats | Not Reported | Significantly Reduced | [3] |
Table 2: In Vitro Effects of Linoleic Acid and its Derivatives vs. α-Linolenic Acid
| Assay | Cell Line / System | Linoleic Acid / Derivative | α-Linolenic Acid | Key Findings | Reference |
| Melanogenesis (Melanin Content) | B16F10 Murine Melanoma Cells | Ethyl linoleate (B1235992) significantly inhibited α-MSH-induced melanin (B1238610) synthesis. | Not Reported | Ethyl linoleate acts as a whitening agent. | [4] |
| Intracellular Tyrosinase Activity | B16F10 Murine Melanoma Cells | Ethyl linoleate significantly inhibited α-MSH-induced tyrosinase activity. | Not Reported | Inhibition of tyrosinase is a key mechanism for reduced melanogenesis. | [4] |
| Nitrite (B80452) Accumulation (LPS-induced) | RAW 264.7 Murine Macrophages | Not Reported | Inhibited in a dose-dependent manner. | ALA exhibits anti-inflammatory effects by reducing NO production. | [3] |
| Prostaglandin (B15479496) E2 (PGE2) Production (LPS-induced) | RAW 264.7 Murine Macrophages | Not Reported | Inhibited in a dose-dependent manner. | ALA's anti-inflammatory action involves inhibition of PGE2 synthesis. | [3] |
| iNOS and COX-2 mRNA Expression (LPS-induced) | RAW 264.7 Murine Macrophages | Not Reported | Markedly inhibited in a dose-dependent manner. | The anti-inflammatory effects of ALA are mediated by the suppression of iNOS and COX-2 gene expression. | [3] |
| Cytotoxicity against Cancer Cell Lines | K562, RPMI8226, HepG2, MCF-7 | Hydroxylated derivatives of LA exhibited moderate cytotoxicity (IC50 10-75 µM). | Not Reported | Hydroxylated metabolites of LA may have anti-cancer properties. | [5] |
Experimental Protocols
In Vivo Study: Effects of Dietary LA/ALA Balance in Rats
-
Animal Model: Female Donryu strain rats and their offspring.[1]
-
Diets: Semi-purified diets with varying linoleate (LA) to α-linolenate (LNA) ratios (1.07, 2.64, 4.45, 7.68, and 10.35) were fed to female rats during pregnancy and to the pups for 16 weeks.[1]
-
Brain Lipid Analysis: Brain fatty acid composition was analyzed at 0, 3, and 16 weeks of age.[1]
-
Behavioral Testing: Learning ability was assessed at 12 weeks of age using an open-field test.[1]
-
Reproductive Outcome: Litter size and pup survival rates were recorded.[1]
In Vivo Study: Anti-inflammatory Activity of α-Linolenic Acid
-
Animal Models: Mice and rats.[3]
-
Vascular Permeability Assay: Acetic acid was administered intraperitoneally to mice to induce vascular permeability. ALA (5 or 10 mg/kg) was administered orally, and the amount of Evans blue dye leakage into the peritoneal cavity was measured.[3]
-
Paw Edema Assay: Carrageenan was injected into the sub-plantar region of the right hind paw of rats to induce edema. ALA was administered orally, and the paw volume was measured at various time points.[3]
In Vitro Study: Effects of Ethyl Linoleate on Melanogenesis
-
Cell Line: B16F10 murine melanoma cells.[4]
-
Treatment: Cells were treated with various concentrations of ethyl linoleate in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[4]
-
Melanin Content Assay: The melanin content of the cells was determined by measuring the absorbance of cell lysates at 405 nm.[4]
-
Tyrosinase Activity Assay: Intracellular tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation.[4]
-
Western Blot Analysis: The expression levels of proteins involved in the Akt/GSK3β/β-catenin signaling pathway (e.g., phosphorylated Akt, phosphorylated GSK3β, and β-catenin) and melanogenesis-related proteins (MITF, tyrosinase, TRP1) were determined by Western blotting.[4]
In Vitro Study: Anti-inflammatory Effects of α-Linolenic Acid
-
Cell Line: RAW 264.7 murine macrophage cell line.[3]
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of ALA.[3]
-
Nitrite Assay: The accumulation of nitrite in the culture medium, an indicator of nitric oxide (NO) production, was measured using the Griess reagent.[3]
-
PGE2 Assay: The concentration of prostaglandin E2 (PGE2) in the culture medium was determined using an enzyme-linked immunosorbent assay (ELISA).[3]
-
RT-PCR Analysis: The mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were analyzed by reverse transcription-polymerase chain reaction (RT-PCR).[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of linoleic and α-linolenic acids.
References
- 1. Effect of dietary linoleate/alpha-linolenate balance on the brain lipid composition, reproductive outcome and behavior of rats during their prenatal and postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a high linoleate and a high alpha-linolenate diet on general behavior and drug sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory properties of fatty acid esters
A Comparative Guide to the Anti-inflammatory Properties of Fatty Acid Esters
For researchers, scientists, and professionals in drug development, understanding the nuanced anti-inflammatory potential of different fatty acid esters is crucial. This guide provides an objective comparison of various fatty acid ester classes, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Fatty acid esters are a diverse class of lipids that play significant roles in cellular signaling and inflammation. While some fatty acids, like the omega-6 arachidonic acid, are precursors to pro-inflammatory mediators, others, particularly omega-3 fatty acids and their derivatives, are known to exhibit potent anti-inflammatory effects.[1][2] Esterification of these fatty acids can modify their bioavailability, stability, and biological activity. This guide compares several classes of fatty acid esters, including omega-3 ethyl esters, fatty acid esters of hydroxy fatty acids (FAHFAs), and various methyl and ethyl esters, highlighting their comparative efficacy in modulating inflammatory responses.
Data Presentation: Quantitative Comparison
The anti-inflammatory activity of fatty acid esters is often quantified by their ability to inhibit key inflammatory markers. The tables below summarize quantitative data from various experimental studies.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) and NF-κB by Fatty Acid Methyl Esters
Data from a study on compounds isolated from Chromolaena odorata tested in LPS-stimulated RAW264.7 macrophages.[3]
| Compound | Fatty Acid Ester Type | NO Production IC₅₀ (µM) | NF-κB Activity IC₅₀ (µM) |
| (S)-coriolic acid methyl ester | Methyl Ester | 5.22 | 5.73 |
| (S)-15,16-didehydrocoriolic acid methyl ester | Methyl Ester | > 10 | > 10 |
| (S)-coriolic acid | Free Fatty Acid | 8.14 | 9.21 |
| (S)-15,16-didehydrocoriolic acid | Free Fatty Acid | > 10 | > 10 |
Observations: Methyl esterification of (S)-coriolic acid increased its anti-inflammatory activity, as shown by the lower IC₅₀ values.[3]
Table 2: Comparison of Anti-inflammatory Effects of FAHFAs and Omega-3 Ethyl Esters
| Fatty Acid Ester | Model System | Key Inflammatory Marker | Observation |
| 13-LAHLA (10 µM) | LPS-stimulated RAW 264.7 macrophages | IL-6 and IL-1β mRNA | Significantly suppressed mRNA levels; stronger effect than 9-PAHSA.[4] |
| 9-PAHSA (10 µM) | LPS-stimulated RAW 264.7 macrophages | IL-6 and IL-1β mRNA | Significantly suppressed mRNA levels. |
| 13-DHAHLA | LPS-stimulated macrophages | Macrophage Activation | Reduced macrophage activation and enhanced phagocytosis. |
| Ozonated ethyl ester of α-linolenic acid (zLnEE) | LPS-stimulated RAW264 cells | NO Production | Showed the strongest dose-dependent reduction of NO among tested ozonated esters. |
| Omega-3 Ethyl Esters (2g/day) | Mildly hypertriglyceridemic human subjects | High-sensitivity C-reactive protein (hs-CRP) | Significantly reduced hs-CRP levels. |
| Krill Oil (1g/day) | Mildly hypertriglyceridemic human subjects | High-sensitivity C-reactive protein (hs-CRP) | Reduced hs-CRP more efficaciously than a 4-fold higher dose of omega-3 ethyl esters. |
Table 3: In Vitro Anti-inflammatory Activity of Plant Seed Oils (Protein Denaturation Assay)
The inhibition of protein denaturation is a recognized method for assessing in vitro anti-inflammatory activity.
| Oil Source | Major Fatty Acid Esters (in oil form) | IC₅₀ for BSA Denaturation Inhibition (µg/mL) |
| Apricot (P. armeniaca) | Oleic, Linoleic | 15.2 |
| Peach (P. persica) | Oleic, Linoleic | 17.5 |
| Plum (P. domestica) | Oleic, Linoleic | 18.1 |
| Cherry (P. avium) | Linoleic, Oleic | 22.3 |
| Black Cherry (P. cerasus) | Linoleic, Oleic | 25.1 |
| Diclofenac Sodium (Standard Drug) | - | 1.0 (mg/mL) |
Data adapted from a study on Prunus seed oils. Note the difference in units for the standard drug.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of fatty acid esters.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This is a widely used method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).
Objective: To determine the effect of fatty acid esters on the production of nitric oxide (NO), TNF-α, and interleukins (e.g., IL-6, IL-1β).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test fatty acid esters. The cells are pre-incubated with the esters for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to each well, except for the negative control group.
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Measurement of NO: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.
-
Measurement of Cytokines (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., Indomethacin), and treatment groups receiving different doses of the fatty acid ester.
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial volume at 0 hours. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
In Vitro Protein Denaturation Inhibition Assay
This assay provides a simple and effective way to screen for anti-inflammatory properties by measuring the inhibition of protein denaturation, a hallmark of inflammation.
Objective: To evaluate the in vitro anti-inflammatory activity of fatty acid esters by assessing their ability to inhibit the denaturation of bovine serum albumin (BSA).
Methodology:
-
Reaction Mixture: The reaction mixture (total volume of 5 mL) consists of 0.2 mL of Bovine Serum Albumin (BSA) solution (typically 5% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of the test compound at various concentrations.
-
Control and Standard: A control is prepared without the test compound. Diclofenac sodium is often used as a standard reference drug.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated to 72°C in a water bath for 5 minutes to induce denaturation.
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration required to inhibit 50% of the denaturation, is then determined.
Mandatory Visualization
Diagrams created using Graphviz illustrate key signaling pathways and experimental workflows, adhering to specified design constraints.
Caption: Inhibition of the NF-κB signaling pathway by fatty acid esters.
Caption: GPR120-mediated anti-inflammatory signaling by FAHFAs.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. alanrevista.org [alanrevista.org]
- 2. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectral Library Comparison for the Identification of Linoleyl Linolenate
For researchers, scientists, and professionals in drug development, the accurate identification of lipid species such as linoleyl linolenate is paramount for advancing our understanding of biological systems and developing novel therapeutics. Mass spectrometry, coupled with robust spectral libraries, serves as a cornerstone for this analytical challenge. This guide provides an objective comparison of prominent mass spectral libraries for the identification of this compound, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate resource for specific research needs.
The identification of this compound, an ester of linoleic acid and linolenic acid, presents a unique challenge due to the high degree of isomeric similarity among fatty acids and their esters. Electron Ionization (EI) mass spectra of such long-chain esters often exhibit similar fragmentation patterns, making unambiguous identification based solely on spectral matching difficult. Therefore, a comprehensive approach that leverages high-quality mass spectral libraries, retention time data, and appropriate analytical techniques is crucial for confident structural elucidation.
Comparative Analysis of Mass Spectral Libraries
The choice of a mass spectral library significantly impacts the accuracy and confidence of compound identification. The following table summarizes key quantitative and qualitative features of major commercial and public mass spectral libraries relevant to the analysis of this compound and other lipids.
| Library | Type | Approx. Total Spectra | Lipid-Specific Content | Data for this compound | Key Features & Considerations |
| NIST/EPA/NIH Mass Spectral Library | Experimental (EI & MS/MS) | > 1 million (EI & Tandem)[1] | Contains a significant number of fatty acid methyl ester (FAME) spectra.[2][3] | Contains spectra for methyl linoleate (B1235992) and other related fatty acid esters.[3] The presence of this compound itself is not explicitly confirmed in the provided search results. | The world's most widely used reference EI mass spectral library. Includes retention indices for many compounds. Software (NIST MS Search) provides advanced search capabilities. |
| Wiley Registry of Mass Spectral Data | Experimental (EI & MS/MS) | > 873,000 in 2023 release[4] | Comprehensive coverage of organic compounds, including lipids and their derivatives. | Likely contains spectra for derivatives like methyl linoleate, but specific entry for this compound is not confirmed in search results. | Often bundled with the NIST library, providing an extensive collection of spectra. High-quality, curated data from a variety of sources. |
| METLIN Metabolite and Chemical Entity Database | Experimental (MS/MS) | > 960,000 molecular standards (as of Oct. 2025) | Extensive coverage of lipids and other metabolites. | Contains MS/MS data for a vast array of lipids, likely including related compounds, though a specific entry for this compound is not explicitly mentioned. | Focuses on experimental high-resolution tandem mass spectrometry (MS/MS) data at multiple collision energies, crucial for structural elucidation of complex lipids. |
| LIPID MAPS® Structure Database (LMSD) | Curated Database with Spectra | > 50,000 unique lipid structures | A comprehensive, expert-curated database specifically for lipids, organized by a detailed classification system. | Contains entries for various linolenate-containing lipids, such as "Palmitoleyl linolenate" (LMFA07010121). A direct entry for this compound can be searched on their website. | Provides detailed structural information, classification, and links to experimental mass spectra where available. An essential resource for lipid-focused research. |
| MassBank | Public Repository (MS/MS & EI) | Freely accessible | Contains a wide range of spectra for metabolites, including lipids, from various sources and instrument platforms. | Contains spectra for related compounds like alpha-linolenic acid. A search for this compound would be necessary to confirm its presence. | A valuable open-source repository, but data quality and annotation can be variable due to its nature as a public deposition database. |
| LipidBlast | In-silico (MS/MS) | > 212,000 MS/MS spectra for > 119,000 compounds | Covers 26 lipid classes, including glycerolipids. | As an in-silico library, it can generate a theoretical tandem mass spectrum for this compound based on its structure. | Offers broad coverage of theoretical lipid structures, which is invaluable for identifying novel or less common lipids not present in experimental libraries. Validation studies have demonstrated high accuracy. |
Experimental Protocols
Accurate identification of this compound relies on high-quality data acquisition. The following are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the analysis of the fatty acid constituents of this compound after derivatization to their more volatile methyl esters.
1. Lipid Extraction and Derivatization to FAMEs:
-
Lipid Extraction: A common method is the Folch extraction. Homogenize the sample in a 2:1 (v/v) chloroform:methanol (B129727) mixture. After phase separation induced by the addition of a salt solution (e.g., 0.9% NaCl), the lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
Transesterification to FAMEs: The dried lipid extract is then transesterified. A common method involves heating the extract with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) or methanolic HCl at 80-100°C for a specified time. This process converts the fatty acid esters to their corresponding FAMEs.
-
FAMEs Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane (B92381) or heptane. The organic layer is then collected and may be dried over anhydrous sodium sulfate (B86663) before GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A capillary column suitable for FAME analysis, such as a DB-23 or similar high-polarity column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Intact this compound
This protocol is suitable for the analysis of the intact this compound molecule.
1. Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol, a robust lipid extraction method like the Folch or a modified Bligh-Dyer procedure is employed to isolate the lipid fraction from the sample matrix.
-
Internal Standard Spiking: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a lipid of a different class not present in the sample) should be added before extraction.
-
Sample Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase, such as a mixture of methanol, isopropanol, and acetonitrile.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 or C8 column with a particle size of sub-2 µm is commonly used for lipidomics.
-
Mobile Phase: A binary gradient system is typically used. For example, Mobile Phase A could be acetonitrile/water (e.g., 60:40) with an additive like 10 mM ammonium (B1175870) formate, and Mobile Phase B could be isopropanol/acetonitrile (e.g., 90:10) with the same additive. The gradient program is optimized to separate the different lipid classes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.1-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40-50°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for the detection of adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (tandem MS) acquisition are performed. In MS/MS, the precursor ion corresponding to this compound is isolated and fragmented to generate a characteristic fragmentation pattern for structural confirmation.
-
Mandatory Visualizations
To further clarify the workflow and logical relationships in the identification process, the following diagrams are provided.
References
A Comparative Guide to Inter-Laboratory Validation of Linoleyl Linolenate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible analysis of linoleyl linolenate, an ester formed from linoleic acid and linolenic acid, is critical in various fields, including pharmaceuticals, food science, and metabolic research. Ensuring the reliability of analytical methods across different laboratories is paramount for data comparability and regulatory acceptance. This guide provides a comprehensive comparison of the primary analytical techniques for this compound analysis, supported by experimental data from validated methods for its constituent fatty acids, linoleic and α-linolenic acid.
Data Presentation: Performance Comparison of Analytical Techniques
The selection of an analytical technique for this compound analysis is often a trade-off between the need for derivatization, sensitivity, and the desired molecular information. The following tables summarize the typical performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of the constituent fatty acids of this compound. These values provide a strong indication of the expected performance for this compound analysis.
Table 1: Gas Chromatography (GC) Performance Data
Gas Chromatography, typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful technique for fatty acid analysis, offering high resolution and sensitivity.[1] However, it necessitates a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[2][3]
| Parameter | Typical Performance for Linoleic/Linolenic Acid Methyl Esters | Source(s) |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | Low femtomol range on column | [5] |
| Limit of Quantification (LOQ) | 6.8 - 8.1 µg/mL | |
| Accuracy (% Recovery) | 96.2 - 103.9% | |
| Precision (% RSD) | < 10% | |
| Analysis Time | 15 - 30 minutes | |
| Sample Preparation | Requires derivatization (transesterification) |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data
HPLC allows for the analysis of fatty acids in their native form, which can be advantageous for samples that are thermally labile. Coupling with detectors like UV or Mass Spectrometry provides high sensitivity and specificity.
| Parameter | Typical Performance for Intact Linoleic/Linolenic Acid | Source(s) |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL; 3.16 - 6.14 mg L-1 | |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL; 6.84 - 12.77 mg L-1 | |
| Accuracy (% Recovery) | 94.70–105.81%; ~100% | |
| Precision (% RSD) | < 2% | |
| Analysis Time | 5 - 30 minutes | |
| Sample Preparation | Simple dilution |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory validation. Below are representative methodologies for the analysis of fatty acids using GC and HPLC.
Gas Chromatography (GC) Protocol
This method involves the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.
-
Sample Preparation and Transesterification:
-
Accurately weigh the sample containing this compound into a screw-cap glass tube.
-
Extract the lipids using a suitable solvent system, such as a chloroform:methanol mixture (2:1, v/v).
-
The organic phase containing the lipids is then dried.
-
The extracted lipids are transesterified to FAMEs using a reagent like methanolic HCl or boron trifluoride (BF3) in methanol.
-
-
GC-FID/MS Analysis:
-
GC Column: A high-polarity capillary column, such as one with a cyanopropyl stationary phase, is commonly used for the separation of FAMEs.
-
Oven Temperature Program: A typical program starts at a lower temperature and ramps up to a higher temperature to ensure the elution of all FAMEs.
-
Injection: Inject the prepared FAME sample onto the GC column.
-
Identification: Identify the methyl linoleate (B1235992) and methyl linolenate peaks by comparing their retention times to those of certified reference standards.
-
Quantification: Quantify the amount of each FAME by comparing their peak areas to a calibration curve prepared from the corresponding standards.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be used to analyze underivatized fatty acids, simplifying sample preparation.
-
Sample Preparation:
-
For solid samples, homogenization is required.
-
Dissolve the sample containing this compound in a suitable organic solvent.
-
If necessary, perform a liquid-liquid extraction to isolate the lipid fraction.
-
-
HPLC-UV/MS Analysis:
-
HPLC Column: A reversed-phase C18 or C8 column is typically employed for the separation of fatty acids.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and 1% acetic acid (e.g., 85:5:10 v/v/v).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Detection is often performed using a UV detector at a wavelength of around 205 nm. Alternatively, a mass spectrometer can be used for enhanced sensitivity and specificity.
-
Identification: Identify the this compound peak based on the retention time of a certified reference standard.
-
Quantification: Quantify the amount of this compound in the sample using a calibration curve constructed from a series of standard solutions.
-
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial process for establishing the robustness and reproducibility of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Linoleyl linolenate
Personal Protective Equipment (PPE) and Handling
When working with Linoleyl linolenate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the safety guidelines for similar fatty acid esters.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary. | To prevent eye contact with the substance.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374), fire/flame resistant and impervious clothing, and appropriate footwear. | To prevent skin contact and absorption.[1][3][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of vapors or mists.[1][2][5] |
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3][6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[2]
-
Keep away from heat, sparks, and open flames as the substance is combustible.[4]
-
Use non-sparking tools and explosion-proof equipment if necessary.[2][4]
First Aid Measures
In the event of accidental exposure, immediate action is critical. The following first aid measures are recommended:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
Spill and Disposal Management
Proper containment and disposal of chemical waste are crucial for laboratory and environmental safety.
Accidental Release Measures: In case of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the area and ensure adequate ventilation.[1][2]
-
Control Ignition Sources: Remove all sources of ignition.[1][2]
-
Containment: Use personal protective equipment. Absorb the spill with inert material such as sand, diatomaceous earth, or a universal binding agent.[4]
-
Collection and Disposal: Collect the absorbed material into a suitable, closed container for disposal.[6][7]
Disposal Plan: All waste, including contaminated absorbent materials and empty containers, must be handled in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or surface water.[1][6]
Experimental Workflow for Handling this compound
To ensure a systematic and safe approach to handling this compound, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
